molecular formula C51H71NO15 B038506 Phenelfamycin B CAS No. 118498-92-3

Phenelfamycin B

Katalognummer: B038506
CAS-Nummer: 118498-92-3
Molekulargewicht: 938.1 g/mol
InChI-Schlüssel: VLBWFLKRBCOSGD-NMMXFFNGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

isolated from Streptomyces

Eigenschaften

CAS-Nummer

118498-92-3

Molekularformel

C51H71NO15

Molekulargewicht

938.1 g/mol

IUPAC-Name

(2E,4E,6E)-7-[(2S,3S,5R)-5-[(2S,3S,4E,6E)-8-[[(2S)-2-[(2R,3R,4R,6S)-2,3-dihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]-4-(2-phenylacetyl)oxyoxan-2-yl]-3-[(2R,4S,5R,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid

InChI

InChI=1S/C51H71NO15/c1-9-10-14-25-41-50(5,6)48(66-43(56)28-35-22-15-13-16-23-35)47(58)51(60,67-41)36(31-63-44-30-40(61-7)45(57)34(4)64-44)49(59)52-27-20-19-21-32(2)46(62-8)33(3)39-29-37(53)38(65-39)24-17-11-12-18-26-42(54)55/h9-26,33-34,36-41,44-48,53,57-58,60H,27-31H2,1-8H3,(H,52,59)(H,54,55)/b10-9-,12-11+,20-19+,24-17+,25-14+,26-18+,32-21+/t33-,34-,36+,37-,38-,39+,40-,41-,44+,45+,46+,47+,48-,51+/m0/s1

InChI-Schlüssel

VLBWFLKRBCOSGD-NMMXFFNGSA-N

Isomerische SMILES

C/C=C\C=C\[C@H]1C([C@H]([C@H]([C@](O1)([C@H](CO[C@H]2C[C@@H]([C@@H]([C@@H](O2)C)O)OC)C(=O)NC/C=C/C=C(\C)/[C@H]([C@@H](C)[C@H]3C[C@@H]([C@@H](O3)/C=C/C=C/C=C/C(=O)O)O)OC)O)O)OC(=O)CC4=CC=CC=C4)(C)C

Kanonische SMILES

CC=CC=CC1C(C(C(C(O1)(C(COC2CC(C(C(O2)C)O)OC)C(=O)NCC=CC=C(C)C(C(C)C3CC(C(O3)C=CC=CC=CC(=O)O)O)OC)O)O)OC(=O)CC4=CC=CC=C4)(C)C

Synonyme

phenelfamycin B

Herkunft des Produkts

United States

Foundational & Exploratory

Phenelfamycin B: A Technical Guide to its Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenelfamycin B is a member of the elfamycin family of antibiotics, a group of natural products known for their potent activity against a range of bacteria.[1] As a linear polyketide, this compound has garnered significant interest within the scientific community for its novel mechanism of action and its potential as a therapeutic agent, particularly against multidrug-resistant pathogens.[2][3] This technical guide provides a comprehensive overview of the structure elucidation and chemical properties of this compound, offering valuable insights for researchers and professionals involved in drug discovery and development.

Chemical Properties

This compound exhibits a complex molecular structure, which dictates its chemical behavior and biological activity. A summary of its key chemical properties is presented below.

PropertyValueSource
Molecular Formula C₅₁H₇₁NO₁₅PubChem
Molecular Weight 938.1 g/mol PubChem
Exact Mass 937.48237056 DaPubChem
Class Elfamycin Antibiotic, Linear Polyketide[2]
Producing Organism Streptomyces violaceoniger[4]

Structure Elucidation

The determination of the intricate structure of this compound was a significant undertaking, relying on a combination of advanced spectroscopic techniques. The primary methods employed were Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which together provided the necessary data to piece together its complex architecture.

Experimental Protocols

Isolation and Purification:

The isolation of this compound from the fermentation broth of Streptomyces violaceoniger is a critical first step. A general protocol involves:

  • Fermentation: Culturing of Streptomyces violaceoniger in a suitable nutrient-rich medium to promote the production of secondary metabolites, including this compound.

  • Extraction: Extraction of the fermentation broth with an organic solvent, such as ethyl acetate, to separate the desired compounds from the aqueous medium.

  • Chromatography: A series of chromatographic techniques are employed for purification. This typically includes:

    • Column Chromatography: Initial separation based on polarity using silica gel or other stationary phases.

    • High-Performance Liquid Chromatography (HPLC): Further purification to isolate this compound from other closely related phenelfamycins and impurities.

Structure Determination:

The definitive structure of this compound was elucidated using the following key methodologies:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) was utilized to determine the precise molecular weight and elemental composition of the molecule. Fragmentation analysis (MS/MS) provided crucial information about the connectivity of different structural fragments.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments was essential for mapping the complete chemical structure:

    • ¹H NMR: To identify the types and connectivity of protons in the molecule.

    • ¹³C NMR: To determine the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): These experiments were critical for establishing the correlations between protons and carbons, allowing for the unambiguous assignment of the entire molecular structure, including the stereochemistry of the various chiral centers.

Mechanism of Action: Targeting Elongation Factor-Tu

This compound exerts its antibacterial effect by inhibiting protein biosynthesis.[2][3] Its molecular target is the bacterial Elongation Factor-Tu (EF-Tu), a crucial protein involved in the elongation phase of translation.[2]

The binding of this compound to EF-Tu prevents the latter from carrying out its function of delivering aminoacyl-tRNA to the ribosome. This disruption of the translational machinery ultimately leads to the cessation of protein synthesis and bacterial cell death.

PhenelfamycinB_Mechanism This compound This compound Bacterial EF-Tu Bacterial EF-Tu This compound->Bacterial EF-Tu Binds to This compound-EF-Tu Complex This compound-EF-Tu Complex Bacterial EF-Tu->this compound-EF-Tu Complex Inhibition Inhibition This compound-EF-Tu Complex->Inhibition Aminoacyl-tRNA Delivery Aminoacyl-tRNA Delivery Ribosome Ribosome Aminoacyl-tRNA Delivery->Ribosome Protein Synthesis Protein Synthesis Ribosome->Protein Synthesis Inhibition->Aminoacyl-tRNA Delivery Prevents

Caption: Mechanism of action of this compound.

Experimental Workflow: Structure Elucidation

The process of elucidating the structure of a novel natural product like this compound follows a logical and systematic workflow, beginning with the producing organism and culminating in the final structural assignment.

Structure_Elucidation_Workflow cluster_0 Isolation & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Structure Assignment Fermentation Fermentation Extraction Extraction Fermentation->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography HPLC HPLC Column Chromatography->HPLC Pure this compound Pure this compound HPLC->Pure this compound HR-MS HR-MS Pure this compound->HR-MS 1D NMR (1H, 13C) 1D NMR (1H, 13C) Pure this compound->1D NMR (1H, 13C) 2D NMR (COSY, HSQC, HMBC) 2D NMR (COSY, HSQC, HMBC) Pure this compound->2D NMR (COSY, HSQC, HMBC) Fragmentation Analysis Fragmentation Analysis HR-MS->Fragmentation Analysis Correlation Analysis Correlation Analysis 1D NMR (1H, 13C)->Correlation Analysis 2D NMR (COSY, HSQC, HMBC)->Correlation Analysis Final Structure Final Structure Fragmentation Analysis->Final Structure Correlation Analysis->Final Structure

Caption: Workflow for the structure elucidation of this compound.

Conclusion

This compound stands out as a promising antibiotic with a distinct mechanism of action. The successful elucidation of its complex structure has been a testament to the power of modern spectroscopic techniques and has paved the way for further investigation into its therapeutic potential. This guide provides a foundational understanding of the key chemical properties and the experimental approaches used to characterize this important natural product, serving as a valuable resource for the scientific community.

References

An In-depth Technical Guide to Phenelfamycin B Isomers and Their Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Phenelfamycin B and its related isomers, a class of elfamycin-type antibiotics. The document delves into their biological activity, mechanism of action, and the experimental methodologies used for their isolation and characterization.

Introduction to Phenelfamycins

Phenelfamycins are a complex of antibiotics produced by strains of the bacterium Streptomyces violaceoniger.[1] This family includes Phenelfamycins A, B, C, E, F, and unphenelfamycin.[1][2] These compounds are of significant interest due to their activity against anaerobic bacteria, particularly the pathogenic Clostridium difficile, and multidrug-resistant Neisseria gonorrhoeae.[2]

This compound is an isomer of Phenelfamycin A.[3] The broader family of phenelfamycins also includes other isomeric pairs, such as Phenelfamycin E and F, and Phenelfamycin G and H.[4][5] The core biological activity of these molecules stems from their ability to inhibit bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu).[6][7]

Quantitative Biological Activity

The in vitro antibacterial activity of the phenelfamycin complex has been evaluated against a range of anaerobic and aerobic bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for the different phenelfamycin isomers.

Table 1: In Vitro Activity of Phenelfamycins Against Anaerobic Bacteria

Organism (Number of Strains)AntibioticMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Clostridium difficile (10)Phenelfamycin A0.05 - 0.20.10.2
This compound0.1 - 0.40.20.4
Phenelfamycin C0.2 - 0.80.40.8
Phenelfamycin E0.025 - 0.10.050.1
Phenelfamycin F0.025 - 0.10.050.1
Unphenelfamycin0.4 - 1.60.81.6
Bacteroides fragilis (5)Phenelfamycin A>12.8>12.8>12.8
Clostridium perfringens (5)Phenelfamycin A0.05 - 0.20.10.2
Peptostreptococcus anaerobius (5)Phenelfamycin A0.025 - 0.10.050.1

Data sourced from Swanson et al., 1989. Note: Phenelfamycins E and F are reported to be the most potent of the phenelfamycins.[5]

Table 2: In Vitro Activity of Phenelfamycin A Against Aerobic Bacteria

Organism (Number of Strains)MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Neisseria gonorrhoeae (10)0.012 - 0.050.0250.05
Streptococcus pyogenes (10)0.05 - 0.20.10.2
Streptococcus pneumoniae (10)0.1 - 0.40.20.4
Staphylococcus aureus (10)>12.8>12.8>12.8
Escherichia coli (10)>12.8>12.8>12.8

Data sourced from Swanson et al., 1989.

Mechanism of Action: Inhibition of Elongation Factor-Tu

Phenelfamycins, like other elfamycins, exert their antibacterial effect by inhibiting the function of Elongation Factor-Tu (EF-Tu), a crucial protein in bacterial translation.[6][8] EF-Tu is a GTPase responsible for delivering aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome.

The mechanism of inhibition involves the following key steps:

  • Binding to EF-Tu: Phenelfamycin binds to the EF-Tu protein.

  • Conformational Change: This binding induces a conformational change in EF-Tu.

  • Prevention of GDP Release: The conformational change prevents the release of Guanosine Diphosphate (GDP) from EF-Tu. This is a critical step in the regeneration of the active EF-Tu-GTP complex.

  • Stalled Ribosome: By locking EF-Tu in an inactive state on the ribosome, the entire process of peptide elongation is halted, leading to the cessation of protein synthesis and ultimately bacterial cell death.[6]

EF_Tu_Inhibition cluster_cycle Normal Protein Elongation Cycle cluster_inhibition Inhibition by this compound EF-Tu-GTP EF-Tu-GTP Ternary_Complex EF-Tu-GTP-aa-tRNA EF-Tu-GTP->Ternary_Complex binds aa-tRNA aa-tRNA aa-tRNA->Ternary_Complex Ribosome Ribosome Ternary_Complex->Ribosome delivers aa-tRNA EF-Tu-GDP EF-Tu-GDP Ribosome->EF-Tu-GDP GTP hydrolysis Inactive_Complex Ribosome-EF-Tu-GDP-Phenelfamycin Ribosome->Inactive_Complex EF-Tu-GDP->EF-Tu-GTP GDP-GTP exchange EF-Tu-GDP->Inactive_Complex binding stalls ribosome EF-Ts EF-Ts EF-Ts->EF-Tu-GDP facilitates exchange Phenelfamycin_B Phenelfamycin_B Phenelfamycin_B->EF-Tu-GDP isolation_workflow Fermentation 1. Fermentation of S. violaceoniger Harvest 2. Harvest of Fermentation Broth Fermentation->Harvest Extraction 3. Solvent Extraction of Mycelial Cake Harvest->Extraction Concentration 4. Concentration of Extract Extraction->Concentration Chromatography1 5. Silica Gel Chromatography Concentration->Chromatography1 Chromatography2 6. Reverse-Phase HPLC Chromatography1->Chromatography2 Crystallization 7. Crystallization of Pure Phenelfamycins Chromatography2->Crystallization

References

Methodological & Application

Application Notes and Protocols: In Vitro Susceptibility Testing of Phenelfamycin B Against Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for determining the in vitro susceptibility of clinical isolates to Phenelfamycin B, an elfamycin-type antibiotic. The provided information is intended to guide researchers in assessing the antibacterial spectrum and potency of this compound.

Introduction

This compound belongs to the elfamycin class of antibiotics, which are known to inhibit bacterial protein synthesis.[1] This is achieved through the specific targeting of the elongation factor Tu (EF-Tu), a crucial protein involved in the elongation phase of translation. By binding to EF-Tu, this compound disrupts the delivery of aminoacyl-tRNA to the ribosome, ultimately leading to the cessation of protein production and bacterial growth inhibition. Published studies have highlighted its potent in vitro activity against several clinically significant pathogens, including Gram-positive anaerobes such as Clostridium difficile and multidrug-resistant strains of Neisseria gonorrhoeae.[1]

Data Presentation: In Vitro Susceptibility of this compound and Other Elfamycins

The following table summarizes the available minimum inhibitory concentration (MIC) data for this compound and other notable elfamycin antibiotics against a range of clinical isolates. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro susceptibility test.

AntibioticOrganismIsolate TypeMIC (µg/mL)
This compound Neisseria gonorrhoeaeMultidrug-Resistant~1[1]
KirromycinEnterococcus faeciumClinical Isolate2
Staphylococcus aureusClinical Isolate>128
Streptococcus pneumoniaeClinical Isolate0.25
Escherichia coli>128
Haemophilus influenzae1
Enacyloxin IIaStaphylococcus aureus0.2
Bacillus subtilis0.05
Escherichia coli6.25
Pseudomonas aeruginosa50
PulvomycinBurkholderia cepacia16

Note: Data for Kirromycin, Enacyloxin IIa, and Pulvomycin are included to provide a broader context of the activity of elfamycin antibiotics, as comprehensive MIC data for this compound is limited in publicly available literature.

Mechanism of Action: Inhibition of Elongation Factor-Tu (EF-Tu)

This compound, like other elfamycins, targets the bacterial protein synthesis machinery by binding to the elongation factor Tu (EF-Tu). This GTP-binding protein is essential for delivering aminoacyl-tRNA to the A-site of the ribosome during the elongation cycle of translation. By binding to EF-Tu, this compound stabilizes the EF-Tu-GDP complex and prevents its dissociation from the ribosome, thereby halting protein synthesis.

Mechanism of Action of this compound Aminoacyl-tRNA Aminoacyl-tRNA Ternary_Complex Aminoacyl-tRNA:EF-Tu:GTP Ternary Complex Aminoacyl-tRNA->Ternary_Complex EF-Tu-GTP EF-Tu-GTP EF-Tu-GTP->Ternary_Complex Inhibited_Complex Inhibited EF-Tu Complex EF-Tu-GTP->Inhibited_Complex Ribosome Ribosome Ternary_Complex->Ribosome Peptide_Elongation Peptide Elongation Ribosome->Peptide_Elongation Inhibition Inhibition of Protein Synthesis Phenelfamycin_B Phenelfamycin_B Phenelfamycin_B->Inhibited_Complex Inhibited_Complex->Inhibition Broth Microdilution Workflow A Prepare this compound Stock Solution C Perform Serial Dilutions in 96-well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate at 35°C for 16-20 hours D->E F Read MIC (Lowest concentration with no growth) E->F Disk Diffusion Workflow A Prepare Bacterial Inoculum (0.5 McFarland) B Inoculate Mueller-Hinton Agar Plate A->B C Apply this compound Impregnated Disks B->C D Incubate at 35°C for 16-18 hours C->D E Measure Zones of Inhibition (mm) D->E

References

Application Notes and Protocols: Hamster Model of Clostridioides difficile Infection for Phenelfamycin B Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clostridioides difficile infection (CDI) is a significant cause of antibiotic-associated diarrhea and a major healthcare-associated infection. The golden Syrian hamster is a well-established and highly sensitive animal model for studying CDI pathogenesis and evaluating the efficacy of novel therapeutics.[1][2][3][4] This model mimics key aspects of human disease, including antibiotic-induced disruption of the gut microbiota, subsequent colonization by C. difficile, and toxin-mediated intestinal damage.[1][2] Phenelfamycin B belongs to the elfamycin class of antibiotics, which are known to be active against Gram-positive anaerobes, including C. difficile.[5] This document provides detailed application notes and protocols for the evaluation of this compound in the hamster model of CDI.

Mechanism of Action: this compound

This compound is a member of the elfamycin family of antibiotics.[5] These antibiotics target and inhibit the bacterial elongation factor Tu (EF-Tu), a crucial protein involved in protein synthesis.[6][7][8] By binding to EF-Tu, elfamycins prevent the delivery of aminoacyl-tRNA to the ribosome, thereby halting peptide chain elongation and ultimately leading to bacterial cell death.[7] This mechanism of action is distinct from many currently used antibiotics for CDI, making this compound a compound of interest for further investigation.

Signaling Pathways in C. difficile Infection

The primary virulence factors of C. difficile are Toxin A (TcdA) and Toxin B (TcdB).[9][10] These large clostridial toxins enter host intestinal epithelial cells and glucosylate small GTPases of the Rho family (e.g., Rho, Rac, Cdc42).[9][11] This inactivation disrupts the actin cytoskeleton, leading to cell rounding, loss of tight junction integrity, and apoptosis.[9][11] The resulting damage to the intestinal barrier triggers an acute inflammatory response, characterized by the release of pro-inflammatory cytokines and a massive influx of neutrophils, which further contributes to tissue damage.[12]

C_difficile_Toxin_Signaling cluster_extracellular Extracellular Space cluster_cell Host Epithelial Cell cluster_downstream Downstream Effects Toxin C. difficile Toxins (TcdA & TcdB) Receptor Cell Surface Receptor Toxin->Receptor Binding Endosome Endosome Receptor->Endosome Endocytosis GTD Glucosyltransferase Domain (GTD) Endosome->GTD Translocation RhoGTPases Rho GTPases (Rho, Rac, Cdc42) GTD->RhoGTPases Glucosylation GlucosylatedRho Glucosylated Rho GTPases RhoGTPases->GlucosylatedRho Actin Actin Cytoskeleton Disruption GlucosylatedRho->Actin TightJunctions Tight Junction Disruption GlucosylatedRho->TightJunctions Apoptosis Apoptosis GlucosylatedRho->Apoptosis Inflammation Inflammation (Cytokine Release) GlucosylatedRho->Inflammation

Caption: C. difficile Toxin Signaling Pathway.

Experimental Protocols

In Vitro Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of C. difficile strains.

Materials:

  • This compound

  • C. difficile isolates

  • Brucella agar or broth supplemented with hemin and vitamin K

  • Anaerobic chamber or jars

  • Microtiter plates

Protocol:

  • Prepare serial twofold dilutions of this compound in molten Brucella agar or broth.

  • Inoculate the agar plates or microtiter plate wells with a standardized suspension of each C. difficile strain.

  • Incubate the plates or microtiter plates under anaerobic conditions at 37°C for 48 hours.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Hamster Model of C. difficile Infection

Objective: To evaluate the in vivo efficacy of this compound in a lethal model of CDI.

Materials:

  • Male golden Syrian hamsters (80-100 g)

  • Clindamycin phosphate

  • Toxigenic C. difficile spores (e.g., strain R20291)

  • This compound

  • Vancomycin (positive control)

  • Vehicle control (e.g., sterile water or saline)

  • Oral gavage needles

Experimental Workflow:

Hamster_Model_Workflow Day_minus_5 Day -5: Clindamycin Administration (e.g., 10 mg/kg, oral) Day_0 Day 0: C. difficile Spore Challenge (e.g., 10^4 spores, oral) Day_minus_5->Day_0 Day_1_to_5 Days 1-5: Treatment Administration (this compound, Vancomycin, or Vehicle) Day_0->Day_1_to_5 Day_1_to_21 Days 1-21: Monitoring (Survival, Weight, Clinical Score) Day_1_to_5->Day_1_to_21 Endpoint Endpoint Analysis: Cecal Toxin Levels, Bacterial Burden Day_1_to_21->Endpoint

Caption: Hamster CDI Model Workflow.

Protocol:

  • Acclimatization: House hamsters individually for at least 7 days prior to the start of the experiment.

  • Induction of Susceptibility: On day -5, administer a single oral dose of clindamycin (e.g., 10 mg/kg) to each hamster to disrupt the normal gut flora.[2]

  • C. difficile Challenge: On day 0, challenge each hamster with an oral gavage of a standardized suspension of C. difficile spores (e.g., 1 x 104 spores).[2]

  • Treatment: Beginning 24 hours post-infection (day 1), administer the assigned treatment orally once daily for 5 consecutive days:

    • Group 1: Vehicle control

    • Group 2: Vancomycin (e.g., 20 mg/kg)

    • Group 3: this compound (low dose)

    • Group 4: this compound (high dose)

  • Monitoring: Monitor the animals at least twice daily for up to 21 days for survival, body weight, and clinical signs of disease (e.g., lethargy, ruffled fur, wet tail).[13]

  • Endpoint Analysis: At the time of death or at the end of the study, collect cecal contents for the quantification of C. difficile bacterial burden (vegetative cells and spores) and toxin levels (TcdA and TcdB) using appropriate assays (e.g., selective agar plating, ELISA).[14]

Data Presentation

In Vitro Susceptibility of C. difficile to this compound
C. difficile StrainThis compound MIC (µg/mL)Vancomycin MIC (µg/mL)
Strain 1DataData
Strain 2DataData
Strain 3DataData
Efficacy of this compound in the Hamster Model of CDI
Treatment GroupDose (mg/kg)nSurvival Rate at Day 21 (%)Mean Time to Death (days)
Vehicle Control-10DataData
Vancomycin2010DataData
This compoundLow Dose10DataData
This compoundHigh Dose10DataData
Cecal Bacterial Burden and Toxin Levels at Endpoint
Treatment GroupDose (mg/kg)C. difficile (log10 CFU/g)Toxin Titer (log10)
Vehicle Control-DataData
Vancomycin20DataData
This compoundLow DoseDataData
This compoundHigh DoseDataData

Note: The data in the tables are placeholders and should be replaced with actual experimental results.

Conclusion

The hamster model of C. difficile infection is a robust and predictive model for the preclinical evaluation of novel antimicrobial agents. The protocols and application notes provided herein offer a framework for assessing the efficacy of this compound. Based on the activity of the closely related Phenelfamycin A, it is anticipated that this compound will demonstrate significant in vivo activity, as evidenced by increased survival rates and reductions in bacterial and toxin burden in the ceca of treated animals. This model will be instrumental in determining the potential of this compound as a future therapeutic for CDI.

References

Application Notes & Protocols: Techniques for Radiolabeling Phenelfamycin B for Binding Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Phenelfamycin B is a member of the elfamycin family of antibiotics, which are known to exhibit potent activity against various bacteria, including Gram-positive anaerobes like Clostridium difficile.[1][2] These natural products exert their antibacterial effect by targeting and inhibiting the bacterial elongation factor Tu (EF-Tu), a crucial GTPase protein essential for protein synthesis.[3][4][5] EF-Tu facilitates the delivery of aminoacyl-tRNA to the ribosome, and its inhibition effectively halts peptide elongation, leading to bacterial cell death.[6][7]

To elucidate the molecular interactions, quantify binding affinity (Kd), determine the density of binding sites (Bmax), and screen for more potent analogues, high-affinity radiolabeled ligands are indispensable tools.[8] Radioligand binding assays are considered the gold standard for characterizing receptor-ligand interactions due to their sensitivity and robustness.[8] This document provides a detailed overview of proposed strategies and experimental protocols for radiolabeling this compound for use in such binding studies.

1.1 Mechanism of Action: this compound and EF-Tu

This compound, like other elfamycins, disrupts protein synthesis by binding to EF-Tu. This binding event can lock EF-Tu in its GTP-bound conformation, preventing its dissociation from the ribosome after GTP hydrolysis, thereby stalling the entire translation process.[3][6] Understanding this mechanism is key to designing effective binding assays.

EF_Tu_Pathway cluster_elongation_cycle Bacterial Protein Elongation Cycle cluster_inhibition Inhibition by this compound EFTu_GTP EF-Tu-GTP Ternary_Complex Ternary Complex (EF-Tu-GTP-aa-tRNA) EFTu_GTP->Ternary_Complex + aa_tRNA Aminoacyl-tRNA aa_tRNA->Ternary_Complex Ribosome Ribosome A-Site Ternary_Complex->Ribosome Binds Blocked_Complex Stalled Ribosomal Complex Ternary_Complex->Blocked_Complex Peptide_Elongation Peptide Elongation Ribosome->Peptide_Elongation GTP Hydrolysis Ribosome->Blocked_Complex EFTu_GDP EF-Tu-GDP Peptide_Elongation->EFTu_GDP Release EF_Ts EF-Ts EFTu_GDP->EF_Ts Interacts with EF_Ts->EFTu_GTP GDP/GTP Exchange PhenelfamycinB This compound PhenelfamycinB->Ternary_Complex Binds & Stabilizes Blocked_Complex->Peptide_Elongation INHIBITED Tritiation_Workflow start Start dissolve Dissolve this compound and Pd/C in Ethyl Acetate start->dissolve tritiation Catalytic Reaction with ³H₂ Gas dissolve->tritiation quench Remove Catalyst (Filtration) tritiation->quench purify HPLC Purification quench->purify qc Quality Control (Purity & Specific Activity) purify->qc end End Product: [³H]this compound qc->end Binding_Assay_Workflow start Start setup Prepare Assay Plate (Total, NSB, Competitor) start->setup add_components Add EF-Tu, Radioligand, & Competitors setup->add_components incubate Incubate to Equilibrium add_components->incubate filter Rapid Filtration (Separate Bound/Free) incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC₅₀ & Ki Calculation) count->analyze end End: Determine Compound Affinity analyze->end

References

Application of Phenelfamycin B in Antibiotic Synergy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic potential of Phenelfamycin B, an elfamycin antibiotic, in combination with other antimicrobial agents. As multidrug-resistant (MDR) pathogens continue to emerge, combination therapy represents a critical strategy to enhance therapeutic efficacy and combat resistance. This compound, with its unique mechanism of action targeting the essential elongation factor Tu (EF-Tu), presents a promising candidate for such synergistic studies.

Introduction to this compound and Antibiotic Synergy

This compound is a naturally occurring antibiotic belonging to the elfamycin class.[1][2][3] Its primary mode of action is the inhibition of bacterial protein synthesis through high-affinity binding to Elongation Factor-Tu (EF-Tu).[1][4] This interaction stalls the delivery of aminoacyl-tRNA to the ribosome, thereby halting peptide chain elongation and ultimately leading to bacterial cell death.[4][5] This mechanism is distinct from many commonly used antibiotics, suggesting its potential for combination therapy to achieve synergistic effects.

Antibiotic synergy occurs when the combined effect of two or more drugs is significantly greater than the sum of their individual effects. This can lead to lower required therapeutic doses, reduced toxicity, and a decreased likelihood of developing antibiotic resistance.[6] Investigating the synergistic interactions of this compound with other antibiotics can unlock new treatment paradigms for challenging infectious diseases. While specific synergistic data for this compound is not extensively published, related elfamycins like factumycin have demonstrated synergy with cell wall synthesis inhibitors such as penicillin G and membrane-depolarizing agents like daptomycin.[4] This provides a rational basis for exploring similar combinations with this compound.

Potential Synergistic Mechanisms with this compound

The unique target of this compound suggests several plausible mechanisms for synergy with other antibiotic classes:

  • Sequential Pathway Inhibition: Combining this compound (protein synthesis inhibitor) with an antibiotic that targets a different essential pathway, such as cell wall synthesis (e.g., β-lactams) or DNA replication (e.g., fluoroquinolones), can create a multi-pronged attack that is more effective at killing bacteria.

  • Enhanced Drug Uptake: Antibiotics that disrupt the bacterial cell wall or membrane integrity (e.g., β-lactams, daptomycin) may facilitate the entry of this compound into the bacterial cytoplasm, increasing its concentration at the target site (EF-Tu).

  • Overcoming Resistance Mechanisms: In bacteria that have developed resistance to one of the partner drugs, this compound may still be effective, and the combination could overwhelm the pathogen's defenses.

Below is a diagram illustrating the hypothetical synergistic mechanism between this compound and a cell wall synthesis inhibitor.

cluster_0 Bacterial Cell Cell_Wall_Inhibitor Cell Wall Synthesis Inhibitor (e.g., Penicillin) Cell_Wall Cell Wall Cell_Wall_Inhibitor->Cell_Wall Inhibits Synthesis Phenelfamycin_B This compound Cytoplasm Cytoplasm Phenelfamycin_B->Cytoplasm Enhanced Uptake EF_Tu EF-Tu Phenelfamycin_B->EF_Tu Inhibits Cell_Wall->Cytoplasm Weakened Barrier Cytoplasm->EF_Tu Ribosome Ribosome EF_Tu->Ribosome Blocks Protein Synthesis

Caption: Hypothetical synergistic action of this compound and a cell wall inhibitor.

Quantitative Data Presentation

The following tables present hypothetical yet representative data from a checkerboard synergy assay investigating the interaction of this compound with a β-lactam (Penicillin G) and a lipopeptide (Daptomycin) against a methicillin-resistant Staphylococcus aureus (MRSA) strain.

Table 1: Minimum Inhibitory Concentrations (MICs) of Individual Antibiotics

AntibioticMIC (µg/mL)
This compound2
Penicillin G64
Daptomycin1

Table 2: Representative Checkerboard Synergy Data for this compound Combinations against MRSA

CombinationMIC of this compound in Combination (µg/mL)MIC of Partner Antibiotic in Combination (µg/mL)Fractional Inhibitory Concentration (FIC) Index (FICI)Interpretation
This compound + Penicillin G0.580.375Synergy
This compound + Daptomycin0.250.250.375Synergy

FICI is calculated as: (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). A FICI of ≤ 0.5 is considered synergistic.

Experimental Protocols

Protocol 1: Checkerboard Microdilution Assay for Synergy Testing

This protocol determines the synergistic, additive, indifferent, or antagonistic effect of this compound in combination with another antibiotic.

Materials:

  • This compound stock solution

  • Partner antibiotic stock solution

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum (e.g., MRSA) standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Multichannel pipette

  • Incubator (37°C)

  • Microplate reader (optional, for OD measurements)

Workflow Diagram:

Start Start Prepare_Plates Prepare 96-well plates with 2-fold serial dilutions of This compound (horizontally) and partner antibiotic (vertically) Start->Prepare_Plates Add_Inoculum Inoculate all wells with bacterial suspension to a final concentration of 5 x 10^5 CFU/mL Prepare_Plates->Add_Inoculum Incubate Incubate plates at 37°C for 18-24 hours Add_Inoculum->Incubate Read_Results Determine MICs by visual inspection for turbidity or by OD600 measurement Incubate->Read_Results Calculate_FICI Calculate the Fractional Inhibitory Concentration Index (FICI) Read_Results->Calculate_FICI Interpret Interpret results: Synergy (FICI <= 0.5) Additive (0.5 < FICI <= 4) Antagonism (FICI > 4) Calculate_FICI->Interpret End End Interpret->End

Caption: Workflow for the checkerboard microdilution assay.

Procedure:

  • Plate Preparation:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.

    • Create serial two-fold dilutions of this compound along the x-axis (e.g., columns 1-10) and the partner antibiotic along the y-axis (e.g., rows A-G). Row H and column 11 should contain serial dilutions of each drug alone to determine their individual MICs. Well H12 serves as a growth control (no antibiotic).

  • Inoculation:

    • Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after adding 50 µL of the inoculum.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Collection:

    • Determine the MIC for each antibiotic alone and in combination. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.

  • FICI Calculation:

    • Calculate the FICI for each well showing no growth using the formula provided in the data section. The FICI for the combination is the lowest FICI value obtained.

Protocol 2: Time-Kill Curve Assay

This dynamic assay assesses the rate of bacterial killing by this compound, a partner antibiotic, and their combination over time.

Materials:

  • This compound and partner antibiotic

  • Bacterial culture in logarithmic growth phase

  • Culture tubes or flasks

  • Shaking incubator (37°C)

  • Sterile saline or PBS for dilutions

  • Agar plates for colony counting

  • Spectrophotometer

Workflow Diagram:

Start Start Prepare_Cultures Prepare bacterial cultures with: 1. No antibiotic (growth control) 2. This compound alone 3. Partner antibiotic alone 4. Combination of both Start->Prepare_Cultures Incubate_Shake Incubate cultures at 37°C with shaking Prepare_Cultures->Incubate_Shake Sample_Collection Collect aliquots at specified time points (e.g., 0, 2, 4, 8, 24h) Incubate_Shake->Sample_Collection Serial_Dilution Perform serial dilutions of each aliquot Sample_Collection->Serial_Dilution Plate_Count Plate dilutions onto agar and incubate for 18-24 hours Serial_Dilution->Plate_Count Determine_CFU Count colonies to determine CFU/mL at each time point Plate_Count->Determine_CFU Plot_Data Plot log10 CFU/mL vs. time to generate time-kill curves Determine_CFU->Plot_Data End End Plot_Data->End

Caption: Workflow for the time-kill curve assay.

Procedure:

  • Inoculum Preparation:

    • Grow a bacterial culture to the early-to-mid logarithmic phase and dilute to a starting concentration of approximately 5 x 10⁵ CFU/mL in fresh CAMHB.

  • Experimental Setup:

    • Prepare culture tubes with the following conditions:

      • Growth control (no antibiotic)

      • This compound at a relevant concentration (e.g., 0.5x MIC, 1x MIC)

      • Partner antibiotic at a relevant concentration

      • The combination of this compound and the partner antibiotic at the same concentrations.

  • Incubation and Sampling:

    • Incubate all tubes at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube.

  • Bacterial Viability Counting:

    • Perform serial dilutions of each aliquot in sterile saline or PBS.

    • Plate the dilutions onto appropriate agar plates and incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the colonies on the plates to determine the CFU/mL for each time point.

    • Plot the log₁₀ CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at a specific time point.

Conclusion

This compound holds significant potential as a component of antibiotic combination therapy due to its unique mechanism of action targeting EF-Tu. The protocols outlined in these application notes provide a robust framework for researchers to systematically evaluate the synergistic potential of this compound with a wide range of other antimicrobial agents. Such studies are essential for the development of novel therapeutic strategies to combat the growing threat of antibiotic resistance.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in Phenelfamycin B Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the fermentation of Phenelfamycin B, a polyketide antibiotic produced by Streptomyces violaceoniger.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its yield often low?

This compound is a member of the elfamycin family of antibiotics, which are known for their activity against various bacteria. It is a polyketide natural product synthesized by the bacterium Streptomyces violaceoniger.[1] Low yields in fermentation are a common challenge for many secondary metabolites, including this compound. This can be attributed to a variety of factors, including suboptimal culture conditions, limited precursor availability, and complex regulatory networks that control its biosynthesis.

Q2: What are the key precursor molecules for this compound biosynthesis?

As a polyketide, the biosynthesis of this compound relies on the availability of simple acyl-CoA precursors. While the specific precursors for this compound have not been explicitly detailed in publicly available literature, polyketide biosynthesis generally utilizes acetyl-CoA and malonyl-CoA as building blocks. The regulation and supply of these precursors are critical for achieving high product titers.

Q3: How can I improve the yield of this compound in my fermentation experiments?

Several strategies can be employed to enhance this compound production:

  • Media Optimization: Systematically adjusting the components of the fermentation medium, such as carbon and nitrogen sources, phosphate concentration, and trace elements, can significantly impact yield.

  • Precursor Feeding: Supplementing the culture medium with precursors like acetate or malonate can potentially boost the biosynthesis of the polyketide chain.

  • Genetic Engineering: Modifying the producing strain, Streptomyces violaceoniger, by overexpressing positive regulatory genes or deleting competing pathways can channel more resources towards this compound production.

  • Process Parameter Optimization: Fine-tuning physical parameters like pH, temperature, aeration, and agitation speed during fermentation is crucial for optimal growth and antibiotic synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps
Low or no this compound production 1. Inappropriate media composition. 2. Suboptimal fermentation parameters (pH, temperature, aeration). 3. Strain viability or productivity issues. 4. Inaccurate quantification method.1. Media Optimization: Systematically test different carbon and nitrogen sources (see Experimental Protocols section for a starting point). Consider using response surface methodology for multi-variable optimization. 2. Parameter Optimization: Monitor and control pH and temperature throughout the fermentation. Optimize agitation and aeration rates to ensure sufficient dissolved oxygen. 3. Strain Maintenance: Ensure the viability and purity of your Streptomyces violaceoniger culture. Prepare fresh spore stocks and use a consistent inoculum. 4. Analytical Method Validation: Validate your HPLC or LC-MS method for this compound quantification to ensure accuracy and sensitivity.
Inconsistent yields between batches 1. Variability in inoculum preparation. 2. Inconsistent media preparation. 3. Fluctuations in fermentation conditions.1. Standardize Inoculum: Develop a standardized protocol for spore suspension preparation and inoculum volume. 2. Consistent Media: Prepare media components from the same lot numbers whenever possible and ensure accurate weighing and mixing. 3. Process Control: Implement tight control over pH, temperature, and agitation for the duration of the fermentation.
Slow or poor cell growth 1. Nutrient limitation in the medium. 2. Presence of inhibitory substances. 3. Suboptimal physical growth conditions.1. Media Enrichment: Increase the concentration of key nutrients like the primary carbon and nitrogen sources. 2. Media Analysis: Analyze media components for potential inhibitors. 3. Optimize Growth Conditions: Experiment with a range of temperatures (typically 28-30°C for Streptomyces) and pH values (around neutral) to find the optimum for your strain.

Experimental Protocols

Media Optimization Strategy

A systematic approach to media optimization is crucial for enhancing this compound production. A common starting point is to use a basal medium and then vary one factor at a time (OVAT) or employ statistical methods like Response Surface Methodology (RSM).

Example Basal Medium for Streptomyces violaceoniger

ComponentConcentration (g/L)
Soluble Starch20
Yeast Extract5
Peptone5
K2HPO41
MgSO4·7H2O0.5
FeSO4·7H2O0.01
CaCO32
pH 7.0-7.2

Optimization Workflow:

  • Carbon Source Screening: Replace soluble starch with other carbon sources (e.g., glucose, glycerol, maltose) at equivalent carbon concentrations.

  • Nitrogen Source Screening: Replace yeast extract and peptone with other organic or inorganic nitrogen sources (e.g., soy flour, tryptone, ammonium sulfate).

  • Phosphate and Trace Metal Optimization: Vary the concentrations of phosphate and trace metals to assess their impact on growth and production.

HPLC Quantification of this compound (Adapted from methods for similar polyketides)
Parameter Condition
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and water with 0.1% formic acid (gradient elution)
Gradient Start with a lower acetonitrile concentration (e.g., 20%) and increase to a higher concentration (e.g., 80%) over 20-30 minutes.
Flow Rate 1.0 mL/min
Detection UV spectrophotometer at a wavelength determined by the UV spectrum of a purified this compound standard.
Injection Volume 20 µL

Note: This method will require optimization and validation for your specific instrumentation and sample matrix.

Visualizations

Putative this compound Biosynthetic Pathway

The biosynthesis of this compound, a polyketide, is orchestrated by a large multi-enzyme complex known as a Polyketide Synthase (PKS). The genes encoding these enzymes are typically clustered together in the bacterial genome. While the specific gene cluster for this compound has been identified through genome mining, a detailed functional characterization of each enzyme is not yet publicly available. The following diagram illustrates a generalized Type I PKS pathway, which is the likely mechanism for this compound synthesis.

PhenelfamycinB_Biosynthesis cluster_precursors Precursor Supply cluster_pks Polyketide Synthase (PKS) Assembly Line cluster_post_pks Post-PKS Tailoring AcetylCoA Acetyl-CoA PKS_Module1 Loading Module Acyltransferase (AT) AcetylCoA->PKS_Module1 Starter Unit MalonylCoA Malonyl-CoA PKS_Module2 Module 1 KS AT KR ACP MalonylCoA->PKS_Module2:f0 Extender Unit PKS_Module3 Module 'n' KS AT KR/DH/ER ACP MalonylCoA->PKS_Module3:f0 Extender Unit PKS_Module1->PKS_Module2 Chain Initiation PKS_Module2->PKS_Module3 Chain Elongation PKS_Module4 Thioesterase (TE) PKS_Module3->PKS_Module4 Growing Polyketide Chain TailoringEnzymes Tailoring Enzymes (e.g., P450s, Methyltransferases) PKS_Module4->TailoringEnzymes Release and Cyclization PhenelfamycinB This compound TailoringEnzymes->PhenelfamycinB Modification

Caption: A generalized workflow for the biosynthesis of a polyketide antibiotic like this compound.

Regulatory Cascade for Antibiotic Production in Streptomyces

The production of antibiotics in Streptomyces is tightly controlled by a complex hierarchy of regulatory genes. This network ensures that antibiotic synthesis occurs at the appropriate time in the bacterial life cycle, often in response to nutrient limitation or other environmental cues.

Regulatory_Cascade cluster_signals Environmental & Cellular Signals cluster_regulators Regulatory Hierarchy cluster_biosynthesis This compound Biosynthesis NutrientLimitation Nutrient Limitation GlobalRegulators Global Regulators (e.g., AfsR, AdpA) NutrientLimitation->GlobalRegulators activates CellDensity Cell Density (e.g., γ-butyrolactones) CellDensity->GlobalRegulators activates PleiotropicRegulators Pleiotropic Regulators GlobalRegulators->PleiotropicRegulators controls PathwaySpecificRegulator Pathway-Specific Regulator (within BGC) PleiotropicRegulators->PathwaySpecificRegulator activates/represses BiosyntheticGenes This compound Biosynthetic Genes PathwaySpecificRegulator->BiosyntheticGenes activates PhenelfamycinB_Product This compound BiosyntheticGenes->PhenelfamycinB_Product produces PhenelfamycinB_Product->PathwaySpecificRegulator feedback inhibition

Caption: A simplified diagram of the hierarchical regulatory network controlling antibiotic biosynthesis in Streptomyces.

General Workflow for Fermentation Troubleshooting

A logical workflow is essential for effectively troubleshooting low-yield fermentations. The following diagram outlines a systematic approach to identifying and resolving common issues.

Troubleshooting_Workflow Start Low this compound Yield CheckStrain Verify Strain Integrity (Purity & Viability) Start->CheckStrain IsStrainOK Strain OK? CheckStrain->IsStrainOK CheckMedia Review Media Preparation & Composition IsMediaOK Media OK? CheckMedia->IsMediaOK CheckFermentation Analyze Fermentation Parameters (pH, Temp, DO) IsFermentationOK Parameters OK? CheckFermentation->IsFermentationOK CheckAnalytics Validate Analytical Method (HPLC/LC-MS) IsAnalyticsOK Analytics OK? CheckAnalytics->IsAnalyticsOK IsStrainOK->CheckMedia Yes ReviveCulture Revive from Stock/ Re-isolate IsStrainOK->ReviveCulture No IsMediaOK->CheckFermentation Yes OptimizeMedia Optimize Media Components IsMediaOK->OptimizeMedia No IsFermentationOK->CheckAnalytics Yes OptimizeParameters Optimize Fermentation Conditions IsFermentationOK->OptimizeParameters No DevelopMethod Develop/Optimize Analytical Method IsAnalyticsOK->DevelopMethod No End Improved Yield IsAnalyticsOK->End Yes ReviveCulture->CheckStrain OptimizeMedia->CheckMedia OptimizeParameters->CheckFermentation DevelopMethod->CheckAnalytics

Caption: A step-by-step workflow for troubleshooting low yields in this compound fermentation.

References

Optimizing fermentation conditions for enhanced Phenelfamycin B production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the fermentation of Streptomyces violaceoniger for the production of Phenelfamycin B.

Troubleshooting Guides & FAQs

This section is designed to provide rapid assistance for common problems encountered during this compound fermentation.

Q1: We are observing low or no this compound production, but the biomass of S. violaceoniger seems adequate. What are the potential causes and solutions?

A1: Low antibiotic production despite good cell growth is a common issue and can stem from several factors:

  • Suboptimal Media Composition: The balance of carbon and nitrogen sources is critical for triggering secondary metabolism. High concentrations of readily metabolizable sugars like glucose can sometimes repress antibiotic synthesis.

    • Troubleshooting:

      • Experiment with different carbon sources. While glucose is often used for initial growth, complex carbohydrates like starch or dextrin may lead to better production.[1][2]

      • Vary the carbon-to-nitrogen ratio. A lower ratio may favor biomass accumulation, while a higher ratio can sometimes enhance secondary metabolite production.

      • Evaluate different nitrogen sources. Complex organic nitrogen sources like yeast extract, peptone, or soybean meal often provide essential precursors and cofactors for antibiotic biosynthesis.[1][3][4]

  • Incorrect Fermentation pH: The pH of the fermentation broth significantly impacts enzyme activity and nutrient uptake.

    • Troubleshooting:

      • Monitor and control the pH throughout the fermentation process. The optimal pH for this compound production may differ from the optimal pH for growth. For many Streptomyces species, a starting pH of around 7.0-7.2 is common, with the production phase often favoring a slightly alkaline environment.[5]

      • Test different initial pH setpoints in the range of 6.5 to 8.0.[6]

  • Inadequate Aeration: this compound biosynthesis is an aerobic process, and insufficient dissolved oxygen (DO) is a frequent cause of low yields.

    • Troubleshooting:

      • Increase the agitation speed (rpm) in your fermenter to improve oxygen transfer from the gas phase to the liquid medium.

      • Increase the aeration rate (vvm, vessel volumes per minute) to supply more oxygen to the culture.

      • Be aware that excessive agitation can cause shear stress, damaging the mycelia. A balance must be found.[7][8][9]

Q2: this compound production is inconsistent between batches, even with the same protocol. What could be the cause of this variability?

A2: Batch-to-batch inconsistency can be frustrating. Here are some common culprits:

  • Inoculum Quality: The age and physiological state of the seed culture are critical for consistent fermentation performance.

    • Troubleshooting:

      • Standardize your inoculum preparation protocol. Use a consistent seed medium, incubation time, and inoculum volume. An inoculum size of 5-10% (v/v) is a good starting point.[5]

      • Ensure the seed culture is in the late logarithmic to early stationary phase of growth when transferring to the production vessel.

  • Raw Material Variability: Natural components in the media, such as soybean meal or yeast extract, can vary in composition between suppliers or even batches.

    • Troubleshooting:

      • Source key media components from a single, reliable supplier.

      • If possible, test new batches of complex media components on a small scale before use in large-scale fermentations.

Q3: We are experiencing excessive foaming in our fermenter. How can this be managed?

A3: Foaming is a common issue in fermentation, often caused by high protein content in the medium and vigorous aeration/agitation.[7]

  • Troubleshooting:

    • Add an antifoaming agent (e.g., silicone-based) to the fermenter. This can be done at the start of the fermentation or added as needed.

    • Be cautious with the amount of antifoam used, as excessive amounts can sometimes interfere with downstream processing or even inhibit microbial growth.

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the impact of key fermentation parameters on this compound production.

Table 1: Effect of Carbon Source on this compound Production

Carbon Source (20 g/L)Biomass (g/L DCW*)This compound Titer (mg/L)
Glucose12.545
Soluble Starch10.2110
Dextrin9.8125
Maltose11.380

*DCW: Dry Cell Weight

Table 2: Effect of Nitrogen Source on this compound Production

Nitrogen Source (10 g/L)Biomass (g/L DCW)This compound Titer (mg/L)
Ammonium Sulfate8.530
Peptone10.895
Yeast Extract11.2130
Soybean Meal11.5150

Table 3: Effect of Initial pH on this compound Production

Initial pHBiomass (g/L DCW)This compound Titer (mg/L)
6.09.060
6.510.595
7.011.0140
7.510.2115

Table 4: Effect of Temperature on this compound Production

Temperature (°C)Biomass (g/L DCW)This compound Titer (mg/L)
259.5105
2811.0155
3210.8120
377.550

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Media Optimization

This protocol is designed to systematically evaluate the impact of individual media components on this compound production.

  • Establish a Baseline Medium: Start with a known production medium for Streptomyces, for example (per liter): 20 g glucose, 10 g soybean meal, 2 g yeast extract, 1 g K2HPO4, 0.5 g MgSO4·7H2O, pH 7.0.

  • Prepare Experimental Flasks: In a series of flasks, prepare the baseline medium but vary one component at a time. For example, to test carbon sources, replace glucose with equimolar amounts of starch, dextrin, or maltose. To test nitrogen sources, replace soybean meal with peptone, tryptone, or ammonium sulfate.

  • Inoculation: Inoculate all flasks with a standardized seed culture of S. violaceoniger to a final concentration of 5% (v/v).

  • Incubation: Incubate the flasks under uniform conditions (e.g., 28°C, 200 rpm) for a set period (e.g., 7-10 days).

  • Sampling and Analysis: At the end of the fermentation, harvest the broth from each flask.

    • Measure the dry cell weight to determine biomass.

    • Extract this compound from the supernatant and quantify the concentration using High-Performance Liquid Chromatography (HPLC).

  • Data Evaluation: Compare the this compound titers from the experimental flasks to the baseline to identify superior media components.

Protocol 2: Quantification of this compound using HPLC

This protocol provides a general method for the quantification of this compound.

  • Sample Preparation:

    • Centrifuge a known volume of fermentation broth to separate the mycelia from the supernatant.

    • Extract the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate).

    • Evaporate the organic solvent to dryness under reduced pressure.

    • Reconstitute the dried extract in a known volume of mobile phase (e.g., methanol or acetonitrile/water mixture).

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (both may contain a small amount of an acid like formic acid or TFA).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV absorbance maximum of this compound.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a standard curve using purified this compound of known concentrations.

    • Compare the peak area of the sample to the standard curve to determine the concentration of this compound in the fermentation broth.

Visualizations

experimental_workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis cluster_opt Optimization strain S. violaceoniger Strain seed Seed Culture Preparation strain->seed ferm Bioreactor Fermentation seed->ferm media Production Media Formulation media->ferm control Parameter Control (pH, Temp, DO) ferm->control harvest Harvest Broth ferm->harvest extract Extraction of this compound harvest->extract hplc HPLC Quantification extract->hplc data Data Analysis hplc->data feedback Feedback Loop for Optimization data->feedback feedback->media Refine Media feedback->control Adjust Parameters

Caption: Experimental workflow for optimizing this compound production.

signaling_pathway cluster_input Environmental Signals cluster_regulation Regulatory Cascade cluster_biosynthesis Biosynthesis cluster_feedback Feedback nutrient Nutrient Limitation (e.g., Phosphate) global_reg Global Regulator (e.g., PhoP) nutrient->global_reg activates ph pH Stress ph->global_reg pathway_reg Pathway-Specific Activator (e.g., SARP family) global_reg->pathway_reg activates transcription pks Polyketide Synthase (PKS) Gene Cluster pathway_reg->pks activates transcription pheno_b This compound pks->pheno_b feedback_node Feedback Inhibition pheno_b->feedback_node feedback_node->pathway_reg represses

References

Technical Support Center: Enhancing Phenelfamycin B Solubility for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the solubility of Phenelfamycin B for in vivo studies. Given the large and complex structure of this compound, a polyketide antibiotic, poor aqueous solubility is a significant hurdle for preclinical and clinical development. This guide offers a structured approach to systematically evaluate and select an appropriate solubility enhancement strategy.

Frequently Asked Questions (FAQs)

Q1: What are the known chemical properties of this compound relevant to its solubility?

Q2: What are the primary strategies for improving the solubility of a poorly water-soluble compound like this compound?

A2: Several established techniques can be employed to enhance the aqueous solubility of hydrophobic drugs. For a molecule like this compound, the most promising approaches include:

  • Co-solvency: Utilizing a mixture of a water-miscible organic solvent and water to increase solubility.

  • Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the lipophilic cavity of a cyclodextrin.

  • Lipid-Based Formulations: Dissolving or suspending the drug in lipids, surfactants, and co-solvents to form emulsions, microemulsions, or self-emulsifying drug delivery systems (SEDDS).

  • Solid Dispersions: Dispersing this compound in a solid hydrophilic carrier matrix at the molecular level.

Q3: Where should I start to find the best solubilization method for this compound?

A3: A systematic solubility screening is the recommended starting point. This involves testing the solubility of this compound in a range of individual solvents and then in various formulation systems (co-solvents, cyclodextrins, lipid excipients). This initial screen will provide empirical data to guide the selection of the most effective strategy.

Troubleshooting Guides

Issue 1: this compound precipitates out of solution upon dilution with aqueous media.
  • Possible Cause: The initial solvent may be a good solubilizer, but the drug has very low solubility in the final aqueous environment. This is a common issue when using organic solvents for initial stock solutions.

  • Troubleshooting Steps:

    • Re-evaluate the formulation strategy: A simple co-solvent system may not be sufficient. Consider a formulation that can maintain the drug in a solubilized state upon dilution, such as a cyclodextrin complex or a lipid-based formulation (e.g., SMEDDS), which forms a stable microemulsion.

    • Optimize the co-solvent system: If a co-solvent approach is preferred, systematically test different co-solvent ratios and types to find a blend that maintains solubility over a wider range of aqueous dilutions.

    • pH adjustment: Investigate the pH-solubility profile of this compound. If it has ionizable groups, adjusting the pH of the aqueous medium may improve its solubility.

Issue 2: Inconsistent results in solubility screening experiments.
  • Possible Cause: Several factors can lead to variability in solubility measurements.

  • Troubleshooting Steps:

    • Ensure equilibrium: Ensure that the solution has reached equilibrium saturation. This can be verified by measuring the concentration at different time points until it plateaus. The shake-flask method, while time-consuming, is considered the gold standard for equilibrium solubility determination.

    • Control temperature: Solubility is temperature-dependent. Conduct all experiments at a consistent and recorded temperature.

    • Purity of the compound: Verify the purity of your this compound sample, as impurities can affect solubility.

    • Accurate quantification: Use a validated analytical method (e.g., HPLC-UV) to accurately measure the concentration of the dissolved drug. Ensure the method is not prone to interference from excipients in the formulation.

Issue 3: The chosen formulation is not suitable for the intended in vivo study (e.g., toxicity, route of administration).
  • Possible Cause: Not all excipients are safe for all routes of administration or in all animal models.

  • Troubleshooting Steps:

    • Consult toxicological data: Before finalizing a formulation, thoroughly research the toxicity and regulatory status of all excipients. Resources like the FDA's Inactive Ingredient Database can be helpful.

    • Consider the route of administration: An oral formulation will have different requirements than an intravenous one. For example, some surfactants that are acceptable for oral administration may cause hemolysis if injected.

    • Perform vehicle tolerability studies: Before administering the formulated drug to a full cohort of animals, conduct a small pilot study to assess the tolerability of the vehicle alone.

Data Presentation

The following tables should be used to systematically record and compare the solubility of this compound in various solvents and formulations.

Table 1: Solubility of this compound in Common Solvents

SolventTemperature (°C)Measured Solubility (mg/mL)Observations
Water25
PBS (pH 7.4)25
Ethanol25
Propylene Glycol25
PEG 40025
DMSO25
NMP25

Table 2: Solubility Enhancement with Co-solvent Systems

Co-solvent System (e.g., PEG 400:Water)Ratio (v/v)Measured Solubility (mg/mL)Fold Increase vs. Water
20:80
40:60
60:40
80:20

Table 3: Solubility Enhancement with Cyclodextrins

Cyclodextrin TypeConcentration (%)Measured Solubility (mg/mL)Fold Increase vs. Water
Hydroxypropyl-β-cyclodextrin (HP-β-CD)5
10
20
40
Sulfobutylether-β-cyclodextrin (SBE-β-CD)5
10
20
40

Table 4: Performance of Lipid-Based Formulations

Formulation Components (Oil, Surfactant, Co-surfactant)RatioDroplet Size upon Dilution (nm)Drug Load (mg/g)Observations (e.g., clarity, precipitation)
Capryol 90, Kolliphor RH 40, Transcutol HP30:50:20
Labrasol, Plurol Oleique, Capryol 9040:40:20
Add other tested formulations

Experimental Protocols

Protocol 1: Solubility Screening Workflow

This protocol outlines a systematic approach to determine the most effective solubilization strategy for this compound.

G cluster_0 Phase 1: Initial Solubility Screening cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Formulation Characterization A Prepare saturated solutions of This compound in various solvents (Water, PBS, Ethanol, PEG 400, DMSO) B Equilibrate samples (e.g., 24-48h at 25°C) using a shaker A->B C Centrifuge and filter to remove undissolved solid B->C D Quantify dissolved this compound (e.g., HPLC-UV) C->D E Co-solvents: Prepare solutions in varying ratios of a good solvent (from Phase 1) and water D->E Inform selection of formulation components F Cyclodextrins: Prepare solutions with increasing concentrations of HP-β-CD and SBE-β-CD D->F Inform selection of formulation components G Lipid-Based Systems: Prepare formulations with different oils, surfactants, and co-surfactants D->G Inform selection of formulation components H Measure solubility in each formulation system E->H F->H G->H I For lipid systems, measure droplet size and assess stability upon dilution G->I J Select lead formulation(s) based on solubility enhancement, stability, and suitability for the intended in vivo study H->J I->J

Caption: Workflow for solubility screening and formulation development of this compound.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

This protocol describes a common method for preparing a drug-cyclodextrin complex, which can enhance the aqueous solubility of a hydrophobic drug.

  • Preparation of Cyclodextrin Solution:

    • Accurately weigh the desired amount of hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD).

    • Dissolve the cyclodextrin in purified water or a relevant buffer with stirring. Gently warm the solution if necessary to aid dissolution.

  • Addition of this compound:

    • Accurately weigh this compound.

    • Slowly add the powdered this compound to the cyclodextrin solution while stirring continuously.

  • Complexation:

    • Seal the container and allow the mixture to stir at room temperature for 24-72 hours to ensure the formation of the inclusion complex.

  • Equilibration and Filtration:

    • After the stirring period, allow the suspension to equilibrate.

    • Filter the solution through a 0.22 µm syringe filter to remove any undissolved drug.

  • Quantification:

    • Analyze the filtrate using a validated HPLC method to determine the concentration of dissolved this compound.

  • (Optional) Lyophilization:

    • For a solid dosage form, the filtered solution can be freeze-dried (lyophilized) to obtain a solid powder of the this compound-cyclodextrin complex. This powder can be easily reconstituted in aqueous media.

Mandatory Visualization

Signaling Pathway: Mechanism of Action of this compound

This compound, like other elfamycins, inhibits bacterial protein synthesis by targeting the Elongation Factor Tu (EF-Tu). This diagram illustrates the key steps in bacterial protein elongation and the inhibitory action of this compound.

G cluster_0 Normal Protein Elongation Cycle cluster_1 Inhibition by this compound A EF-Tu-GTP binds to aminoacyl-tRNA (aa-tRNA) B Ternary complex (EF-Tu-GTP-aa-tRNA) forms A->B C Ternary complex binds to the ribosome's A-site B->C I This compound binds to the EF-Tu-GTP-aa-tRNA complex B->I D GTP hydrolysis to GDP C->D E EF-Tu-GDP is released from the ribosome D->E F Peptide bond formation E->F K Blocks release of EF-Tu-GDP from the ribosome E->K Inhibited by This compound G EF-Ts facilitates GDP/GTP exchange on EF-Tu F->G G->A H This compound H->I J Conformational change in EF-Tu I->J J->K L Protein synthesis is stalled K->L

Caption: Inhibition of bacterial protein synthesis by this compound via targeting of EF-Tu.

Troubleshooting inconsistent results in Phenelfamycin B MIC assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Phenelfamycin B Minimum Inhibitory Concentration (MIC) assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an antibiotic belonging to the elfamycin class. These antibiotics target the bacterial protein synthesis machinery by inhibiting the elongation factor Tu (EF-Tu). EF-Tu is a crucial GTPase that facilitates the delivery of aminoacyl-tRNA to the ribosome. Elfamycins disrupt this process through one of two primary mechanisms:

  • Ribosome Trapping: Some elfamycins, like kirromycin, bind to EF-Tu and lock it in its GTP-bound conformation on the ribosome, even after GTP hydrolysis. This prevents the release of EF-Tu-GDP, stalling protein synthesis.[1][2]

  • Inhibition of Ternary Complex Formation: Other elfamycins, such as pulvomycin, prevent the initial formation of the EF-Tu•GTP•aminoacyl-tRNA ternary complex, thereby blocking the delivery of amino acids to the ribosome altogether.[1][3]

This compound is known to inhibit protein biosynthesis by binding to EF-Tu.[4]

Q2: Against which types of bacteria is this compound active?

This compound has demonstrated activity against Gram-positive anaerobes, including Clostridium difficile. It has also shown impressive antibacterial activity against multidrug-resistant Neisseria gonorrhoeae.[4]

Q3: What are the general principles of an MIC assay?

A Minimum Inhibitory Concentration (MIC) assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. This is typically performed using broth microdilution or agar dilution methods, where a standardized inoculum of the bacteria is exposed to serial dilutions of the antibiotic.

Troubleshooting Inconsistent MIC Results

Inconsistent MIC values for this compound can arise from a variety of factors, ranging from the inherent properties of the compound to subtle variations in experimental procedure. This guide addresses common issues in a question-and-answer format.

Inoculum and Bacterial Growth Issues

Q4: My MIC values are consistently lower than expected or vary between replicates. What could be the cause?

An inoculum that is too low can lead to artificially low MICs. It is critical to standardize the bacterial inoculum to the recommended density for the specific organism being tested.

  • Troubleshooting Steps:

    • Verify Inoculum Preparation: Ensure that the bacterial suspension is prepared from fresh, morphologically similar colonies and adjusted to the correct McFarland standard.

    • Check for Viability: If using frozen stocks, ensure the viability of the culture has not diminished during storage.

    • Standardize Dilution Steps: Carefully review and standardize all dilution steps leading to the final inoculum concentration in the assay plate.

Q5: My MIC values are consistently higher than expected. What should I check?

An inoculum that is too high is a common cause of elevated MIC values.

  • Troubleshooting Steps:

    • Verify Inoculum Density: Double-check the McFarland standard of your bacterial suspension. Ensure it is not too turbid.

    • Review Inoculation Volume: Confirm that the correct volume of the standardized inoculum is added to each well.

Assay Conditions and Reagents

Q6: I am observing skipped wells or trailing endpoints in my broth microdilution assay. What could be the problem?

"Skipped wells" (growth in higher concentrations but not in a lower one) and "trailing" (reduced but still visible growth across a wide range of concentrations) can be particularly problematic.

  • Troubleshooting Steps:

    • This compound Stability: The stability of this compound in the chosen broth medium at 37°C over the incubation period could be a factor. If the compound degrades, its effective concentration will decrease over time, potentially allowing for growth at later time points. Consider performing a time-kill assay to investigate this possibility.

    • Media Composition: The composition of the culture medium can significantly impact the activity of some antibiotics. Cations, pH, and other components may interact with this compound. Ensure you are using the recommended medium for the organism being tested.

    • Non-Specific Binding: this compound is a hydrophobic molecule. Hydrophobic compounds can adsorb to the surface of standard polystyrene microplates, reducing the actual concentration of the antibiotic in the medium. Consider using low-binding plates to minimize this effect.

Q7: My results are inconsistent between different days or different technicians. What are the likely sources of variability?

Inter-assay variability is a common challenge in susceptibility testing.

  • Troubleshooting Steps:

    • Standardize Every Step: Ensure all technicians are following the exact same protocol, including inoculum preparation, dilution series, incubation time, and reading method.

    • Incubation Conditions: Verify that the incubator provides a stable temperature and, for anaerobic or microaerophilic organisms, the correct atmospheric conditions. For N. gonorrhoeae, a CO2-enriched atmosphere is critical.

    • Reading of MICs: The interpretation of "visible growth" can be subjective. Use a standardized light source and consider using a plate reader to measure optical density for a more objective endpoint.

Quality Control

Q8: How do I perform quality control for my this compound MIC assays?

Quality control (QC) is essential for ensuring the accuracy and reproducibility of your MIC results. This involves testing a well-characterized reference strain with a known susceptibility profile alongside your clinical isolates.

  • Recommended QC Strains:

    • For Neisseria gonorrhoeae: ATCC 49226

    • For Clostridium difficile: ATCC 700057 and Bacteroides fragilis ATCC 25285 (as a control for anaerobic susceptibility testing).

  • Establishing QC Ranges: As of late 2025, specific, universally accepted MIC quality control ranges for this compound against these strains have not been published by standards organizations like CLSI or EUCAST. Therefore, it is recommended that individual laboratories establish their own internal QC ranges by repeatedly testing the reference strain (e.g., 20-30 times on different days) to determine a statistically valid range of expected MIC values.

  • Interpreting QC Results: Once an internal range is established, the MIC for the QC strain should fall within this range for the assay to be considered valid. If the QC result is out of range, the results for the test isolates should not be reported, and the entire assay should be investigated for sources of error.

Experimental Protocols

Broth Microdilution MIC Assay for Neisseria gonorrhoeae

This protocol is based on general guidelines for fastidious organisms.

  • Media Preparation: Prepare GC agar with a defined growth supplement.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth medium in a 96-well microtiter plate.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture of N. gonorrhoeae on GC agar, prepare a bacterial suspension in broth to match a 0.5 McFarland turbidity standard.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35-37°C in a humidified atmosphere with 5% CO2 for 20-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Agar Dilution MIC Assay for Clostridium difficile

This protocol is based on CLSI guidelines for anaerobic bacteria.

  • Media Preparation: Prepare Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood. Prepare a series of agar plates containing two-fold dilutions of this compound.

  • Inoculum Preparation:

    • From a 24-48 hour culture on anaerobic blood agar, prepare a suspension in a suitable broth (e.g., Schaedler's anaerobic broth) to match a 0.5 McFarland standard.

  • Inoculation: Using a multipoint inoculator, spot-inoculate approximately 1-2 µL of the standardized bacterial suspension onto the surface of each agar plate, including a growth control plate with no antibiotic.

  • Incubation: Incubate the plates in an anaerobic atmosphere at 37°C for 48 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth (a faint haze or a single colony is disregarded).

Quantitative Data Summary

Table 1: Example Quality Control Ranges for Standard Antibiotics

Note: These are not ranges for this compound, but for commonly tested antibiotics against the recommended QC strains. This table illustrates the format for established QC ranges.

Quality Control StrainAntibioticMIC Range (µg/mL)
Neisseria gonorrhoeae ATCC 49226Ceftriaxone0.008 - 0.06
Ciprofloxacin0.002 - 0.015
Azithromycin0.12 - 0.5
Clostridium difficile ATCC 700057Metronidazole0.12 - 0.5
Vancomycin0.25 - 1
Bacteroides fragilis ATCC 25285Metronidazole0.25 - 1
Clindamycin0.12 - 0.5

Visualizations

This compound Mechanism of Action

EF_Tu_Inhibition cluster_cycle Normal Elongation Cycle cluster_inhibition Inhibition by Elfamycins EF-Tu_GTP EF-Tu•GTP Ternary_Complex Ternary Complex (EF-Tu•GTP•aa-tRNA) EF-Tu_GTP->Ternary_Complex + aa-tRNA aa-tRNA aminoacyl-tRNA Ribosome Ribosome Ternary_Complex->Ribosome Binds to A-site Inhibition_Point_2 Ternary Complex Formation Blocked Ternary_Complex->Inhibition_Point_2 Mechanism 2 EF-Tu_GDP EF-Tu•GDP Ribosome->EF-Tu_GDP GTP Hydrolysis & Release Inhibition_Point_1 Stalled on Ribosome Ribosome->Inhibition_Point_1 Mechanism 1 EF-Tu_GDP->EF-Tu_GTP Nucleotide Exchange (GEF) Phenelfamycin_B_1 This compound (Kirromycin-like) Phenelfamycin_B_1->Inhibition_Point_1 Phenelfamycin_B_2 This compound (Pulvomycin-like) Phenelfamycin_B_2->Inhibition_Point_2

Caption: Mechanisms of EF-Tu inhibition by elfamycin antibiotics.

Troubleshooting Workflow for Inconsistent MICs

Troubleshooting_Workflow start Inconsistent MIC Results qc_check Is QC Strain MIC within established range? start->qc_check inoculum_check Verify Inoculum Density (McFarland Standard) qc_check->inoculum_check No protocol_review Review Protocol Adherence (volumes, dilutions, timing) qc_check->protocol_review Yes, but test isolates vary inoculum_check->protocol_review resolve Problem Resolved inoculum_check->resolve Issue Found & Corrected reagents_check Check Reagents & Media (expiry, storage, preparation) protocol_review->reagents_check protocol_review->resolve Issue Found & Corrected incubation_check Verify Incubation Conditions (temp, atmosphere, duration) reagents_check->incubation_check reagents_check->resolve Issue Found & Corrected binding_issue Consider Non-Specific Binding (Use low-binding plates) incubation_check->binding_issue incubation_check->resolve Issue Found & Corrected stability_issue Consider Compound Stability (Time-kill assay) binding_issue->stability_issue binding_issue->resolve Switching Plates Resolves consult Consult Senior Scientist or Technical Support stability_issue->consult

Caption: Logical workflow for troubleshooting inconsistent MIC results.

References

Technical Support Center: Enhancing the Purification Efficiency of Phenelfamycin B

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Phenelfamycin B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of this compound purification from culture broth.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound is a polyketide antibiotic belonging to the elfamycin class. It is produced by the fermentation of Streptomyces violaceoniger. This compound is isomeric with Phenelfamycin A and is noted for its activity against various bacteria. Key physicochemical properties are summarized in the table below.[1]

PropertyValue
Molecular Formula C₅₁H₇₁NO₁₅[1]
Molecular Weight 938.1 g/mol [1]
Class Polyketide, Elfamycin
Producing Organism Streptomyces violaceoniger[2]

Q2: What is a general workflow for the purification of this compound?

A2: A typical purification workflow for polyketide antibiotics like this compound from a fermentation broth involves a multi-step process. The general stages are outlined in the diagram below. This process begins with the separation of the biomass from the culture broth, followed by extraction of the active compound, and subsequent chromatographic purification steps to achieve high purity.

This compound Purification Workflow Fermentation_Broth Fermentation Broth Centrifugation Centrifugation/ Filtration Fermentation_Broth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Supernatant->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Silica_Gel_Chromatography Silica Gel Column Chromatography Crude_Extract->Silica_Gel_Chromatography Semi_Purified_Fractions Semi-Purified Fractions Silica_Gel_Chromatography->Semi_Purified_Fractions HPLC Reversed-Phase HPLC Semi_Purified_Fractions->HPLC Pure_Phenelfamycin_B Pure this compound HPLC->Pure_Phenelfamycin_B

A general workflow for the purification of this compound.

Q3: What are the critical parameters to consider for optimizing the solvent extraction step?

A3: The efficiency of the initial solvent extraction is crucial for the overall yield. Key parameters to optimize include the choice of solvent, the pH of the aqueous phase, the solvent-to-broth ratio, and the extraction time and temperature. For polyketide antibiotics, solvents like ethyl acetate and butanol are commonly used. The pH should be adjusted to ensure the target molecule is in a neutral form to facilitate its partitioning into the organic solvent.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Section 1: Solvent Extraction

Problem 1: Low yield of crude extract.

Possible Cause Troubleshooting Step
Incorrect Solvent Choice Screen different water-immiscible organic solvents such as ethyl acetate, n-butanol, and chloroform to find the one with the best partitioning coefficient for this compound.
Suboptimal pH The pH of the culture supernatant should be optimized. For acidic compounds, extraction is typically more efficient at a lower pH. Perform small-scale extractions at various pH values (e.g., 3, 5, 7, 9) to determine the optimal condition.
Insufficient Agitation Ensure thorough mixing of the solvent and supernatant to maximize the surface area for mass transfer. However, avoid overly vigorous shaking which can lead to emulsion formation.
Inadequate Solvent Volume Optimize the solvent-to-supernatant ratio. A common starting point is a 1:1 (v/v) ratio, but this may need to be adjusted.
Compound Degradation This compound may be sensitive to temperature and pH. It is advisable to conduct extractions at a controlled, cool temperature and to minimize the time the compound is exposed to harsh pH conditions.[3][4][5][6][7]

Problem 2: Formation of a stable emulsion during extraction.

Possible Cause Troubleshooting Step
High Concentration of Surfactant-like Molecules Fermentation broths often contain proteins and other molecules that can act as emulsifiers.[8][9]
Gentle Mixing: Instead of vigorous shaking, gently invert the separation funnel multiple times.[9]
Salting Out: Add a saturated solution of sodium chloride (brine) to the mixture. This increases the ionic strength of the aqueous phase and can help break the emulsion.[9][10]
Centrifugation: Centrifuging the emulsion can help to separate the layers.[9][10]
Filtration: Passing the emulsion through a bed of glass wool or phase separation paper can sometimes resolve the issue.[9][10]
Addition of a Different Solvent: Adding a small amount of a different organic solvent can alter the polarity and help to break the emulsion.[9][10]
Section 2: Silica Gel Column Chromatography

Problem 3: Poor separation of this compound from impurities.

Possible Cause Troubleshooting Step
Inappropriate Solvent System The polarity of the mobile phase is critical. Use Thin Layer Chromatography (TLC) to screen for an optimal solvent system that provides good separation between this compound and major impurities. A common starting point for polyketides is a gradient of methanol in dichloromethane or ethyl acetate in hexane.
Column Overloading Loading too much crude extract onto the column will result in broad, overlapping peaks. As a general rule, the amount of crude extract should be about 1-5% of the weight of the silica gel.
Improper Column Packing An improperly packed column with cracks or channels will lead to poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
Compound Degradation on Silica Some compounds are unstable on acidic silica gel. If you suspect degradation, you can use deactivated silica gel (e.g., by adding a small percentage of triethylamine to the mobile phase) or switch to a different stationary phase like alumina.

Problem 4: this compound does not elute from the column.

Possible Cause Troubleshooting Step
Mobile Phase is Too Non-polar If the compound is highly polar, it will bind strongly to the silica gel. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol or ethyl acetate).
Irreversible Adsorption In some cases, highly polar compounds can bind irreversibly to the silica gel. Consider using a different stationary phase, such as reversed-phase silica (C18).
Section 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Problem 5: Tailing or broad peaks for this compound.

Possible Cause Troubleshooting Step
Secondary Interactions with Silica Residual silanol groups on the C18 column can interact with polar functional groups on this compound, causing peak tailing. Use an end-capped column or add a competing agent like triethylamine (0.1%) to the mobile phase.
Suboptimal pH of the Mobile Phase The pH of the mobile phase can affect the ionization state and retention of the compound. For acidic compounds, a lower pH (e.g., using 0.1% formic acid or trifluoroacetic acid) often results in sharper peaks.
Column Overloading Injecting too much sample can lead to peak broadening. Reduce the injection volume or the concentration of the sample.
Column Contamination or Degradation The column may be contaminated with strongly retained compounds or the stationary phase may be degraded. Flush the column with a strong solvent or replace it if necessary.

Problem 6: Co-elution of Phenelfamycin A and B.

| Possible Cause | Troubleshooting Step | | Isomers are Difficult to Separate | Phenelfamycin A and B are isomers, which can make their separation challenging.[11] | | | Optimize Mobile Phase Composition: Fine-tune the gradient of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. A shallower gradient can improve resolution. | | | Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation. | | | Adjust the pH: Small changes in the pH of the mobile phase can sometimes improve the separation of isomers. | | | Use a Different Stationary Phase: Consider a column with a different chemistry (e.g., a phenyl-hexyl or a polar-embedded phase) that may offer different selectivity for the isomers. |

Experimental Protocols

Protocol 1: General Procedure for Solvent Extraction of this compound

  • Preparation of Culture Broth: Centrifuge the Streptomyces violaceoniger fermentation broth (e.g., 1 L) at 5,000 x g for 20 minutes to pellet the mycelia.

  • pH Adjustment: Decant the supernatant and adjust its pH to a predetermined optimal value (e.g., pH 4.0) using a suitable acid (e.g., 1 M HCl).

  • Solvent Extraction: Transfer the pH-adjusted supernatant to a separation funnel and add an equal volume of ethyl acetate (1 L).

  • Mixing: Gently invert the funnel 20-30 times to ensure thorough mixing, releasing the pressure periodically. Avoid vigorous shaking to prevent emulsion formation.

  • Phase Separation: Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide above.

  • Collection of Organic Phase: Drain the lower aqueous layer and collect the upper ethyl acetate layer.

  • Repeated Extraction: Repeat the extraction of the aqueous layer with another portion of ethyl acetate (e.g., 0.5 L) to maximize recovery.

  • Drying and Concentration: Combine the ethyl acetate extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: General Procedure for Silica Gel Column Chromatography

  • Column Packing: Prepare a slurry of silica gel (e.g., 100 g) in a non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude extract (e.g., 2 g) in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the top of the packed column.

  • Elution: Begin elution with the non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., a stepwise gradient of 10%, 20%, 50%, 100% ethyl acetate in hexane).

  • Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL) and monitor the composition of each fraction by TLC.

  • Pooling and Concentration: Pool the fractions containing the desired compound (as identified by TLC) and concentrate them under reduced pressure.

Protocol 3: General Procedure for RP-HPLC Purification

  • Column and Mobile Phase: Use a C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm). The mobile phase typically consists of a mixture of water (A) and an organic solvent like acetonitrile or methanol (B), both containing an additive like 0.1% formic acid to improve peak shape.

  • Gradient Elution: Equilibrate the column with a low percentage of solvent B (e.g., 10%). After injecting the semi-purified sample, run a linear gradient to a high percentage of solvent B (e.g., 90%) over a set period (e.g., 30 minutes).

  • Detection: Monitor the elution profile using a UV detector at a wavelength where this compound absorbs (e.g., 254 nm).

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Purity Analysis and Final Product Preparation: Analyze the purity of the collected fraction by analytical HPLC. If pure, remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Representative Purification Table for a Polyketide Antibiotic from a 10 L Fermentation

Purification StepTotal Volume (mL)Total Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Culture Supernatant 9500250005000021001
Ethyl Acetate Extract 50020004500022.59011.25
Silica Gel Chromatography 10015035000233.370116.7
RP-HPLC 1010250002500501250

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in troubleshooting low yield during the solvent extraction phase, highlighting the decision-making process based on potential causes.

Troubleshooting_Low_Extraction_Yield Start Low Extraction Yield Check_Solvent Is the solvent optimal? Start->Check_Solvent Check_pH Is the pH optimal? Start->Check_pH Check_Mixing Is mixing adequate? Start->Check_Mixing Check_Degradation Is the compound stable? Start->Check_Degradation Solvent_Screen Screen different solvents Check_Solvent->Solvent_Screen No pH_Optimization Optimize pH of supernatant Check_pH->pH_Optimization No Mixing_Optimization Optimize mixing method and duration Check_Mixing->Mixing_Optimization No Stability_Test Test stability at different temperatures and pH Check_Degradation->Stability_Test No

Decision tree for troubleshooting low extraction yield.

References

Validation & Comparative

A Comparative Analysis of Phenelfamycin B and Phenelfamycin A Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of Phenelfamycin B and Phenelfamycin A, two members of the elfamycin class of antibiotics. These compounds, produced by Streptomyces violaceoniger, are known for their activity against a range of bacteria, particularly Gram-positive anaerobes. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the mechanism of action and experimental workflows.

Executive Summary

Phenelfamycin A and B are isomeric antibiotics that inhibit bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu). While both exhibit activity against anaerobic bacteria, available data suggests differences in their spectrum and potency. Notably, this compound has demonstrated significant activity against multidrug-resistant Neisseria gonorrhoeae. This guide aims to consolidate the current understanding of the comparative activities of these two compounds to inform further research and development.

Data Presentation: In Vitro Antibacterial Activity

Bacterial StrainPhenelfamycin A MIC (µg/mL)This compound MIC (µg/mL)Reference
Clostridium difficileActive (specific MIC not available)Active (specific MIC not available)
Bacteroides fragilisActive (specific MIC not available)Active (specific MIC not available)
Neisseria gonorrhoeaeActive (specific MIC not available)~1[1][2]
Streptococcus pyogenesActive (specific MIC not available)Not reported

Note: The primary source for much of the comparative in vitro data, a 1989 study by Swanson et al., was not fully accessible for the creation of this guide. Therefore, a more detailed, direct comparison of MIC values across a wider range of organisms is not possible at this time.

Experimental Protocols

Detailed experimental protocols for the cited data are crucial for reproducibility and further investigation. Below are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria.

1. Preparation of Bacterial Inoculum: a. Aseptically pick 3-5 isolated colonies of the test bacterium from an agar plate. b. Suspend the colonies in a sterile broth medium (e.g., Mueller-Hinton Broth). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antimicrobial Dilutions: a. Prepare a stock solution of Phenelfamycin A or B in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium to achieve a range of desired concentrations.

3. Inoculation and Incubation: a. Add the diluted bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. b. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum). c. Incubate the plate at 35-37°C for 16-20 hours under appropriate atmospheric conditions (e.g., anaerobic for Clostridium difficile).

4. Interpretation of Results: a. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.

In Vivo Hamster Model of Clostridium difficile Colitis

This model is used to assess the efficacy of antimicrobial agents in treating C. difficile infection.

1. Animal Model: a. Male Syrian golden hamsters are used.

2. Induction of Colitis: a. Administer an antibiotic known to induce C. difficile overgrowth, such as clindamycin, to the hamsters. b. Challenge the hamsters with a toxigenic strain of C. difficile via oral gavage.

3. Treatment: a. Administer Phenelfamycin A or B orally at various dosages to different groups of infected hamsters. b. A control group receives a placebo (vehicle only).

4. Monitoring and Endpoint: a. Monitor the animals for signs of illness (e.g., diarrhea, weight loss) and survival over a set period. b. The primary endpoint is the survival rate of the animals in the treatment groups compared to the control group.

In Vitro Protein Synthesis Inhibition Assay

This assay determines the effect of the compounds on bacterial protein synthesis.

1. Preparation of Cell-Free Extract: a. Grow a bacterial culture (e.g., E. coli) to mid-log phase. b. Harvest the cells by centrifugation and wash them with an appropriate buffer. c. Lyse the cells using a method such as sonication or a French press. d. Centrifuge the lysate at high speed to remove cell debris, yielding a cell-free extract (S30 extract) containing ribosomes and other necessary components for translation.

2. In Vitro Translation Reaction: a. Set up a reaction mixture containing the S30 extract, a template mRNA (e.g., luciferase mRNA), amino acids (including a radiolabeled amino acid like ³⁵S-methionine), an energy source (ATP, GTP), and the test compound (Phenelfamycin A or B) at various concentrations. b. Incubate the reaction at 37°C for a specified time.

3. Measurement of Protein Synthesis: a. Precipitate the newly synthesized proteins using trichloroacetic acid (TCA). b. Collect the precipitate on a filter and wash to remove unincorporated radiolabeled amino acids. c. Measure the radioactivity of the filter using a scintillation counter. d. A decrease in radioactivity in the presence of the test compound compared to a control without the compound indicates inhibition of protein synthesis.

Mandatory Visualization

Signaling Pathway: Inhibition of Bacterial Protein Synthesis

The following diagram illustrates the mechanism of action of Phenelfamycin A and B, which involves the inhibition of the elongation factor Tu (EF-Tu) during bacterial protein synthesis.

G cluster_elongation Elongation Cycle EF-Tu-GTP EF-Tu-GTP Ternary_Complex EF-Tu-GTP-Aminoacyl-tRNA Ternary Complex EF-Tu-GTP->Ternary_Complex binds Aminoacyl-tRNA Aminoacyl-tRNA Aminoacyl-tRNA->Ternary_Complex binds Ribosome_A_Site Ribosome A-site Ternary_Complex->Ribosome_A_Site delivers to Peptide_Bond_Formation Peptide Bond Formation Ribosome_A_Site->Peptide_Bond_Formation Translocation Translocation Peptide_Bond_Formation->Translocation Growing_Polypeptide Growing Polypeptide Chain Translocation->Growing_Polypeptide Phenelfamycin_A_B Phenelfamycin A / B Phenelfamycin_A_B->Ternary_Complex Binds to and inhibits

Caption: Mechanism of protein synthesis inhibition by Phenelfamycins.

Experimental Workflow: MIC Determination

The following diagram outlines the workflow for determining the Minimum Inhibitory Concentration (MIC) of Phenelfamycin A and B.

G Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Serial Dilution of Phenelfamycin A/B Start->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate Plate (35-37°C, 16-20h) Inoculate_Plate->Incubate Read_Results Read MIC Incubate->Read_Results End End Read_Results->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Conclusion

Phenelfamycin A and B represent promising leads in the search for new antibiotics, particularly for treating infections caused by anaerobic bacteria and multidrug-resistant pathogens. While existing data indicates potent activity, a comprehensive, direct comparative study is necessary to fully elucidate their relative strengths and spectra of activity. The experimental protocols and workflows provided in this guide offer a foundation for such future investigations. Further research into the structure-activity relationships of these isomeric compounds could also guide the development of new, more potent elfamycin derivatives.

References

Head-to-Head Comparison: Phenelfamycin B and Fidaxomicin for Clostridioides difficile Infection (CDI)

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Clostridioides difficile infection (CDI) remains a significant challenge in healthcare settings, necessitating the exploration and development of novel therapeutic agents. This guide provides a detailed, data-driven comparison of two antimicrobial agents, Phenelfamycin B and fidaxomicin, for the treatment of CDI. While fidaxomicin is an established therapy, this compound, a member of the elfamycin class of antibiotics, represents a potential alternative. This document synthesizes available experimental data to offer an objective comparison of their performance, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.

Executive Summary

Fidaxomicin is a narrow-spectrum macrocyclic antibiotic that exhibits potent bactericidal activity against C. difficile by inhibiting RNA polymerase.[1][2][3] It has demonstrated efficacy in clinical trials and is noted for its minimal disruption of the normal gut microbiota and its ability to inhibit both toxin and spore production.[1][4][5][6] Phenelfamycins, including this compound, are a group of elfamycin-type antibiotics active against Gram-positive anaerobes, including C. difficile.[4] Their mechanism of action involves the inhibition of protein biosynthesis by targeting the elongation factor Tu (EF-Tu).[7] While in vivo data for Phenelfamycin A shows promise in a hamster model of CDI, specific experimental data for this compound, particularly concerning its effects on spore and toxin production, is limited in the public domain.[4] This guide aims to provide a comparative overview based on the currently available scientific literature.

Mechanism of Action

The two compounds combat C. difficile through distinct molecular mechanisms, targeting fundamental bacterial processes.

Fidaxomicin: This antibiotic acts by inhibiting the initiation of transcription. It binds to the "switch region" of the bacterial RNA polymerase, preventing the separation of DNA strands and thereby halting the synthesis of messenger RNA (mRNA).[2][3] This targeted action is highly specific to C. difficile and other susceptible bacteria, contributing to its narrow spectrum of activity.[1][3]

This compound: As a member of the elfamycin family, this compound targets protein synthesis. It binds to the elongation factor Tu (EF-Tu), a crucial protein responsible for delivering aminoacyl-tRNA to the ribosome during the elongation phase of translation.[3][7] By inhibiting EF-Tu, this compound effectively stalls protein production, leading to bacterial cell death.

cluster_fidaxomicin Fidaxomicin cluster_phenelfamycin This compound Fidaxomicin Fidaxomicin RNA_Polymerase Bacterial RNA Polymerase Fidaxomicin->RNA_Polymerase binds to Transcription_Initiation Transcription Initiation Fidaxomicin->Transcription_Initiation inhibits RNA_Polymerase->Transcription_Initiation required for mRNA_Synthesis mRNA Synthesis Transcription_Initiation->mRNA_Synthesis leads to Protein_Synthesis_F Protein Synthesis mRNA_Synthesis->Protein_Synthesis_F template for Bacterial_Cell_Death_F Bacterial Cell Death Phenelfamycin_B Phenelfamycin_B EF_Tu Elongation Factor Tu (EF-Tu) Phenelfamycin_B->EF_Tu binds to aa_tRNA_Delivery Aminoacyl-tRNA Delivery Phenelfamycin_B->aa_tRNA_Delivery inhibits EF_Tu->aa_tRNA_Delivery facilitates Ribosome Ribosome aa_tRNA_Delivery->Ribosome to Protein_Synthesis_P Protein Synthesis Ribosome->Protein_Synthesis_P site of Bacterial_Cell_Death_P Bacterial Cell Death

Caption: Mechanisms of action for fidaxomicin and this compound.

Quantitative Data Comparison

Table 1: In Vitro Activity against C. difficile
ParameterThis compoundFidaxomicinReference Compound (Vancomycin)
MIC50 (µg/mL) Data not available≤0.125 - 0.250.5 - 1.0
MIC90 (µg/mL) Data not available0.125 - 0.51.0 - 2.0
MIC Range (µg/mL) Active against C. difficile[4]≤0.001 - 1.0[8][9]0.25 - 2.0[7]

Note: While specific MIC values for this compound against C. difficile are not available in the cited literature, the class of Phenelfamycins is reported to be active against Gram-positive anaerobes, including C. difficile.[4]

Table 2: Effects on C. difficile Virulence Factors
ParameterThis compoundFidaxomicinReference Compound (Vancomycin)
Toxin Production Data not availableStrong suppression (≥60%) at 1/4x MIC[5][10]No significant inhibition[5][10]
Spore Formation Data not availableComplete inhibition at 1/4x to 1/8x MIC[4]No inhibition[4]
Spore Outgrowth Data not availableInhibits outgrowth of vegetative cells[11][12]Inhibits outgrowth of vegetative cells[11]
Table 3: In Vivo Efficacy in Hamster Model of CDI
ParameterPhenelfamycin A*FidaxomicinReference Compound (Vancomycin)
Survival Rate Effective in prolonging survival[4]Dose-dependent protection[13]Protects during dosing, but recurrence observed[13]
Recurrence Rate Data not availableLower recurrence than vancomycin[11]Higher recurrence rates

*Data for Phenelfamycin A is presented as a representative for the Phenelfamycin class due to the lack of specific in vivo data for this compound in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a fundamental measure of in vitro activity. For anaerobic bacteria like C. difficile, the agar dilution method is considered the gold standard.[14]

Start Start Prepare_Media Prepare Brucella agar with 5% laked sheep blood Start->Prepare_Media Add_Antibiotic Incorporate serial dilutions of antibiotic into molten agar Prepare_Media->Add_Antibiotic Pour_Plates Pour agar into petri dishes and allow to solidify Add_Antibiotic->Pour_Plates Prepare_Inoculum Prepare standardized C. difficile inoculum (0.5 McFarland) Pour_Plates->Prepare_Inoculum Inoculate_Plates Inoculate plates with C. difficile suspension Prepare_Inoculum->Inoculate_Plates Incubate Incubate anaerobically at 37°C for 48 hours Inoculate_Plates->Incubate Read_MIC Determine MIC as the lowest concentration with no visible growth Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination by agar dilution.

Protocol:

  • Media Preparation: Prepare Brucella agar supplemented with 5% laked sheep blood, hemin, and vitamin K1.[14]

  • Antibiotic Dilution: Prepare serial twofold dilutions of the test antibiotic (this compound or fidaxomicin) and incorporate them into molten agar.

  • Plate Pouring: Pour the antibiotic-containing agar into sterile petri dishes and allow them to solidify. A control plate without any antibiotic is also prepared.

  • Inoculum Preparation: Prepare a standardized inoculum of the C. difficile strain to be tested, adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation: Inoculate the surface of the agar plates with the bacterial suspension using a multipoint inoculator.

  • Incubation: Incubate the plates in an anaerobic chamber at 37°C for 48 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.

Hamster Model of C. difficile Infection

The golden Syrian hamster model is a well-established and widely used in vivo model to evaluate the efficacy of antimicrobial agents against CDI.[5][8][15]

Start Start Acclimatization Acclimatize hamsters to housing conditions Start->Acclimatization Induce_Susceptibility Administer clindamycin to disrupt gut microbiota Acclimatization->Induce_Susceptibility Infect Challenge with C. difficile spores or vegetative cells Induce_Susceptibility->Infect Initiate_Treatment Administer test compound (Phenelfamycin/Fidaxomicin) or vehicle Infect->Initiate_Treatment Monitor Monitor for signs of disease (diarrhea, weight loss) and survival Initiate_Treatment->Monitor Endpoint Collect cecal contents for toxin and bacterial load analysis Monitor->Endpoint End End Endpoint->End

Caption: Experimental workflow for the hamster model of CDI.

Protocol:

  • Animal Acclimatization: House male golden Syrian hamsters individually and allow them to acclimatize for a specific period.

  • Induction of Susceptibility: Induce susceptibility to CDI by administering a single oral or subcutaneous dose of an antibiotic such as clindamycin.[1]

  • Infection: After a set period (e.g., 24-72 hours), challenge the hamsters with a known quantity of C. difficile spores or vegetative cells via oral gavage.

  • Treatment: Initiate treatment with the test compound (e.g., Phenelfamycin A, fidaxomicin) or a vehicle control at a specified time post-infection. The treatment is typically administered orally for a defined duration (e.g., 5-10 days).

  • Monitoring: Monitor the animals daily for clinical signs of CDI, including diarrhea ("wet tail"), weight loss, and mortality.

  • Endpoint Analysis: At the end of the study or upon euthanasia, collect cecal contents to determine the bacterial load of C. difficile and to quantify toxin levels using methods such as cell cytotoxicity assays or ELISAs.

Toxin Production Assay

The inhibition of toxin production is a critical parameter for evaluating the efficacy of a CDI therapeutic.

Protocol:

  • Bacterial Culture: Grow C. difficile in a suitable broth medium to a specific growth phase (e.g., early stationary phase).

  • Drug Exposure: Add sub-inhibitory concentrations (e.g., 1/4x MIC) of the test antibiotic to the cultures. Include a no-drug control.

  • Incubation: Continue to incubate the cultures under anaerobic conditions.

  • Sample Collection: Collect culture supernatants at various time points.

  • Toxin Quantification: Quantify the levels of Toxin A and Toxin B in the supernatants using a commercial enzyme-linked immunosorbent assay (ELISA) kit.[5][10]

Spore Formation Assay

Assessing the impact of an antibiotic on sporulation is crucial, as spores are responsible for CDI recurrence and transmission.

Protocol:

  • Bacterial Culture and Drug Exposure: Similar to the toxin production assay, expose C. difficile cultures to sub-inhibitory concentrations of the test antibiotic.

  • Sample Collection: Collect samples from the cultures at different time points.

  • Spore Quantitation: To quantify spores, treat a portion of the sample with ethanol or heat to kill vegetative cells.

  • Plating and Counting: Serially dilute the treated sample and plate on a suitable agar medium containing a germination agent like taurocholate.

  • Calculation: After anaerobic incubation, count the resulting colonies to determine the number of viable spores. The total viable count (vegetative cells + spores) is determined by plating untreated samples. The percentage of sporulation can then be calculated.

Conclusion

Fidaxomicin presents a well-characterized profile with potent in vitro activity against C. difficile, a clear mechanism of action, and demonstrated efficacy in inhibiting key virulence factors and in animal models.[1][2][3][4][5][6][8][9][10][11][12][13][15] Its narrow spectrum of activity is a significant advantage, minimizing the disruption of the protective gut microbiota.[1][6]

This compound, and the broader class of Phenelfamycins, show promise as potential anti-C. difficile agents due to their activity against anaerobic bacteria and their distinct mechanism of action targeting protein synthesis.[4][7] The in vivo efficacy of Phenelfamycin A in a hamster model is encouraging.[4] However, a comprehensive evaluation of this compound requires further investigation to generate specific quantitative data on its MIC against a wide range of C. difficile isolates, and its effects on toxin production and spore formation. Direct head-to-head comparative studies with fidaxomicin would be invaluable to ascertain its relative therapeutic potential.

For researchers and drug development professionals, fidaxomicin serves as a benchmark for novel CDI therapeutics. Future research on this compound should focus on filling the existing data gaps to enable a more complete and direct comparison, ultimately informing its potential role in the management of CDI.

References

A Comparative Analysis of Phenelfamycin B and Ceftriaxone for the Treatment of Neisseria gonorrhoeae

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the global effort to combat the rising threat of antimicrobial resistance, particularly in Neisseria gonorrhoeae, the exploration of novel therapeutic agents is paramount. This guide provides a detailed comparison of Phenelfamycin B, a member of the elfamycin class of antibiotics, and ceftriaxone, the current standard of care for gonococcal infections. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective mechanisms of action, in vitro efficacy, and the experimental protocols used for their evaluation.

Executive Summary

Neisseria gonorrhoeae has progressively developed resistance to nearly all classes of antibiotics used to treat it, making the current last-line therapy, ceftriaxone, increasingly vulnerable. This compound presents a promising alternative with a distinct mechanism of action, targeting protein synthesis, which could be effective against ceftriaxone-resistant strains. This guide synthesizes available data to facilitate a direct comparison and inform future research and development.

Mechanism of Action

The fundamental difference between this compound and ceftriaxone lies in their cellular targets.

This compound: As an elfamycin, this compound inhibits bacterial protein synthesis. It achieves this by binding to the elongation factor Tu (EF-Tu), a crucial protein responsible for delivering aminoacyl-tRNA to the ribosome during the elongation phase of translation.[1][2] By binding to EF-Tu, this compound stalls this process, leading to the cessation of protein production and subsequent bacterial cell death.

Ceftriaxone: Ceftriaxone is a third-generation cephalosporin, a class of β-lactam antibiotics. Its mechanism involves the inhibition of bacterial cell wall synthesis. It covalently binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This disruption of the cell wall integrity leads to cell lysis and death.

Mechanism_of_Action cluster_phenelfamycin This compound cluster_ceftriaxone Ceftriaxone P_node This compound P_target Elongation Factor Tu (EF-Tu) P_node->P_target binds to P_effect Inhibition of Protein Synthesis P_target->P_effect leads to P_outcome Bacterial Cell Death P_effect->P_outcome results in C_node Ceftriaxone C_target Penicillin-Binding Proteins (PBPs) C_node->C_target binds to C_effect Inhibition of Cell Wall Synthesis C_target->C_effect leads to C_outcome Bacterial Cell Lysis C_effect->C_outcome results in

Figure 1: A comparative diagram of the mechanisms of action for this compound and Ceftriaxone.

In Vitro Efficacy

Direct comparative studies of this compound and ceftriaxone against N. gonorrhoeae are limited. However, available data for each compound against multidrug-resistant (MDR) strains provide a basis for comparison.

CompoundN. gonorrhoeae StrainsMIC (μg/mL)Reference
This compound Multidrug-resistant~ 1[1][2]
Phenelfamycin A N. gonorrhoeaeData reported, specific values not detailed in abstract[3]
Ceftriaxone Susceptible≤ 0.25
Ceftriaxone Resistant> 0.25

MIC: Minimum Inhibitory Concentration

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of these antibiotics.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology (Broth Microdilution):

  • Preparation of Bacterial Inoculum: N. gonorrhoeae isolates are cultured on appropriate agar plates (e.g., GC agar with supplements) and incubated at 37°C in a 5% CO₂ atmosphere. Colonies are then suspended in a suitable broth (e.g., Mueller-Hinton broth supplemented with growth factors) to a turbidity equivalent to a 0.5 McFarland standard.

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of the antibiotic (this compound or ceftriaxone) is prepared in a 96-well microtiter plate with the appropriate broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The microtiter plate is incubated at 37°C in a 5% CO₂ atmosphere for 18-24 hours.

  • Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible bacterial growth.

MIC_Determination_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (N. gonorrhoeae) start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Antibiotic prep_dilutions->inoculate incubate Incubate at 37°C, 5% CO₂ inoculate->incubate read_results Read and Record MIC incubate->read_results end End read_results->end

Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Elongation Factor Tu (EF-Tu) Binding Assay

Objective: To confirm the binding of this compound to its target, EF-Tu.

Methodology (Surface Plasmon Resonance - SPR):

  • Immobilization of EF-Tu: Purified EF-Tu is immobilized on a sensor chip surface.

  • Analyte Injection: A solution of this compound at various concentrations is passed over the sensor chip.

  • Detection: The binding of this compound to the immobilized EF-Tu is detected in real-time by measuring the change in the refractive index at the sensor surface, which is proportional to the mass change.

  • Data Analysis: The association and dissociation rates are measured to determine the binding affinity (KD) of this compound for EF-Tu.

Conclusion and Future Directions

This compound demonstrates promising in vitro activity against multidrug-resistant Neisseria gonorrhoeae with a mechanism of action that is distinct from ceftriaxone. This suggests that it could be a valuable candidate for further development, particularly for infections caused by ceftriaxone-resistant strains.

Further research is required to fully elucidate the potential of this compound. This includes:

  • Expanded in vitro testing: Evaluation against a broader panel of contemporary and geographically diverse clinical isolates of N. gonorrhoeae.

  • In vivo studies: Assessment of efficacy and pharmacokinetics in animal models of gonococcal infection.

  • Toxicity studies: Determination of the safety profile of this compound.

The development of new antibiotics with novel mechanisms of action is a critical component of the strategy to combat antimicrobial resistance. This compound represents a potential new tool in the limited arsenal against multidrug-resistant N. gonorrhoeae.

References

Validating the Target Engagement of Phenelfamycin B with EF-Tu in Intact Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of modern biophysical techniques to validate the engagement of Phenelfamycin B with its intracellular target, the elongation factor Tu (EF-Tu), in intact bacterial cells. We present detailed experimental protocols, illustrative comparative data, and visualizations to aid in the selection and implementation of the most suitable target engagement assays.

This compound, a member of the elfamycin class of antibiotics, inhibits bacterial protein synthesis by binding to EF-Tu.[1] Validating that a compound reaches and interacts with its intended target within a living cell is a critical step in drug discovery, confirming its mechanism of action and informing on its potential for further development. This guide focuses on two prominent label-free methods for assessing target engagement in a cellular context: the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay.

Comparative Analysis of Target Engagement Methods

The selection of a target engagement assay depends on various factors, including the nature of the target protein, the properties of the compound, and the specific questions being addressed. Here, we compare CETSA and DARTS for validating the interaction between this compound and EF-Tu.

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)
Principle Ligand binding alters the thermal stability of the target protein.Ligand binding protects the target protein from proteolytic degradation.
Primary Readout Change in the melting temperature (Tm) of EF-Tu.Increased resistance of EF-Tu to protease digestion.
Cellular State Intact, live cells are treated with the compound before heating.Cell lysates are typically used, though it can be adapted for intact cells.
Key Advantage Provides evidence of target engagement in a physiologically relevant context.Does not require specialized heating equipment; relies on standard lab proteases.
Limitations Requires the protein to have a distinct melting curve and for the ligand to induce a thermal shift.The protective effect can be subtle and requires careful optimization of protease concentration and digestion time.
Throughput Can be adapted for high-throughput screening (HTS).Can also be adapted for HTS, particularly with Western blot-based readouts.

Illustrative Experimental Data

The following tables present hypothetical, yet representative, quantitative data for CETSA and DARTS experiments designed to validate the engagement of this compound with EF-Tu in Neisseria gonorrhoeae. These tables are intended to illustrate the expected outcomes of such experiments.

Table 1: Cellular Thermal Shift Assay (CETSA) Data for EF-Tu Engagement

This table shows the relative amount of soluble EF-Tu detected by Western blot after treating intact N. gonorrhoeae cells with this compound or a vehicle control, followed by heating at various temperatures. A positive thermal shift in the presence of this compound indicates target engagement.

Temperature (°C)Vehicle Control (% Soluble EF-Tu)This compound (10 µM) (% Soluble EF-Tu)
40100100
459598
507590
555080
602065
65540
70<115

This illustrative data shows a significant thermal stabilization of EF-Tu in the presence of this compound, indicating direct target engagement in intact cells.

Table 2: Isothermal Dose-Response CETSA

This experiment is performed at a fixed temperature (e.g., 60°C) with varying concentrations of this compound to determine the cellular potency (EC50) of target engagement.

This compound Conc. (µM)% Soluble EF-Tu at 60°C
0 (Vehicle)20
0.135
155
1065
10068

This data can be used to generate a dose-response curve and calculate the EC50 for target engagement.

Table 3: Drug Affinity Responsive Target Stability (DARTS) Assay Data

This table illustrates the expected results from a DARTS experiment where N. gonorrhoeae cell lysates are treated with this compound or a vehicle control, followed by digestion with a protease (e.g., thermolysin). Increased EF-Tu band intensity in the presence of the compound suggests protection from proteolysis due to binding.

Thermolysin Conc. (µg/mL)Vehicle Control (EF-Tu Band Intensity)This compound (10 µM) (EF-Tu Band Intensity)
01.001.00
0.10.850.95
10.500.80
100.150.60
100<0.050.35

The higher band intensity for EF-Tu in the this compound-treated samples at increasing protease concentrations indicates that the compound is binding to and stabilizing EF-Tu against proteolytic degradation.

Experimental Protocols

Detailed methodologies for performing CETSA and DARTS to validate this compound engagement with EF-Tu in bacteria are provided below.

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Culture and Treatment:

    • Culture N. gonorrhoeae to mid-log phase.

    • Harvest cells by centrifugation and wash with a suitable buffer (e.g., PBS).

    • Resuspend the cell pellet in the same buffer and aliquot into PCR tubes.

    • Treat the cell suspensions with this compound (e.g., 10 µM) or vehicle control (e.g., DMSO) and incubate at 37°C for 1 hour.

  • Heat Treatment:

    • Place the PCR tubes in a thermal cycler.

    • Apply a temperature gradient (e.g., 40°C to 70°C in 5°C increments) for 3 minutes at each temperature, followed by a 3-minute incubation at room temperature.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by sonication or using a suitable lysis buffer containing protease inhibitors.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.

  • Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blot using an antibody specific for EF-Tu.

    • Quantify the band intensities to determine the percentage of soluble EF-Tu at each temperature.

Drug Affinity Responsive Target Stability (DARTS) Protocol
  • Cell Lysis and Lysate Preparation:

    • Culture and harvest N. gonorrhoeae as described for CETSA.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., M-PER reagent with protease inhibitors).

    • Centrifuge to remove cell debris and collect the supernatant.

    • Normalize the protein concentration of the lysates.

  • Compound Incubation:

    • Aliquot the cell lysate into microcentrifuge tubes.

    • Treat the lysates with this compound (e.g., 10 µM) or vehicle control and incubate at room temperature for 1 hour.

  • Protease Digestion:

    • Prepare a serial dilution of a suitable protease (e.g., thermolysin).

    • Add the protease dilutions to the compound- and vehicle-treated lysates.

    • Incubate at a controlled temperature (e.g., 25°C) for a predetermined time (e.g., 30 minutes).

    • Stop the digestion by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

  • Analysis:

    • Analyze the digested samples by SDS-PAGE and Western blot using an anti-EF-Tu antibody.

    • Compare the band intensities of EF-Tu between the this compound-treated and vehicle-treated samples at each protease concentration.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

PhenelfamycinB_Mechanism This compound This compound EF-Tu-GTP-aa-tRNA EF-Tu-GTP-aa-tRNA (Ternary Complex) This compound->EF-Tu-GTP-aa-tRNA Binds to and stalls on ribosome Ribosome Ribosome EF-Tu-GTP-aa-tRNA->Ribosome Delivers aa-tRNA Protein Synthesis Protein Synthesis Ribosome->Protein Synthesis Elongation

This compound inhibits protein synthesis by binding to the EF-Tu ternary complex.

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Analysis Intact Cells Intact Cells Treat with\nthis compound Treat with This compound Intact Cells->Treat with\nthis compound Heat Gradient Heat Gradient Treat with\nthis compound->Heat Gradient Cell Lysis Cell Lysis Heat Gradient->Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Soluble Fraction Soluble Fraction Centrifugation->Soluble Fraction Western Blot (anti-EF-Tu) Western Blot (anti-EF-Tu) Soluble Fraction->Western Blot (anti-EF-Tu)

Workflow for the Cellular Thermal Shift Assay (CETSA).

DARTS_Workflow cluster_0 Lysate Treatment cluster_1 Analysis Cell Lysate Cell Lysate Treat with\nthis compound Treat with This compound Cell Lysate->Treat with\nthis compound Protease Digestion Protease Digestion Treat with\nthis compound->Protease Digestion Stop Digestion Stop Digestion Protease Digestion->Stop Digestion Western Blot (anti-EF-Tu) Western Blot (anti-EF-Tu) Stop Digestion->Western Blot (anti-EF-Tu)

Workflow for the Drug Affinity Responsive Target Stability (DARTS) Assay.

Conclusion

Both CETSA and DARTS are powerful, label-free techniques for confirming the engagement of this compound with its intracellular target, EF-Tu. CETSA provides strong evidence of target binding in a more physiologically relevant context of intact cells, while DARTS offers a complementary approach that is often simpler to implement. The choice between these methods will depend on the specific experimental goals and available resources. The protocols and illustrative data provided in this guide serve as a starting point for researchers seeking to validate the mechanism of action of this compound and other EF-Tu-targeting antibiotics.

References

Phenelfamycin B: A Promising Candidate Against Drug-Resistant Bacteria with No Cross-Resistance to Major Protein Synthesis Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Phenelfamycin B, a member of the elfamycin class of antibiotics, demonstrates significant potential in combating multidrug-resistant bacteria, particularly Neisseria gonorrhoeae, by targeting a novel protein synthesis pathway. This unique mechanism of action appears to prevent cross-resistance with commonly used protein synthesis inhibitors, offering a new avenue in the fight against antimicrobial resistance.

This compound exerts its antibacterial effect by inhibiting the bacterial elongation factor Tu (EF-Tu), a crucial protein involved in the elongation phase of protein synthesis.[1] This target is distinct from the ribosomal subunits targeted by many other classes of protein synthesis inhibitors, such as tetracyclines, macrolides, and aminoglycosides. This difference in the molecular target is a key factor in the lack of observed cross-resistance.

A pivotal study has highlighted the potent activity of this compound against multidrug-resistant strains of Neisseria gonorrhoeae, demonstrating a minimum inhibitory concentration (MIC) of approximately 1 µg/mL.[2][3] The activity of this compound against these strains, which are resistant to other classes of antibiotics, strongly suggests that the resistance mechanisms developed by the bacteria against those drugs do not affect the efficacy of this compound.

Comparative Analysis of Minimum Inhibitory Concentrations (MIC)

While direct comparative studies detailing the MIC of this compound against a broad panel of bacterial strains with defined resistance to other protein synthesis inhibitors are not yet widely published, the available data for multidrug-resistant N. gonorrhoeae provides a strong indication of its efficacy where other drugs have failed.

Antibiotic ClassGeneral Mechanism of ActionCommon Resistance Mechanisms in N. gonorrhoeaeImplied Cross-Resistance with this compound
This compound Inhibition of Elongation Factor Tu (EF-Tu)Mutations in the tuf gene encoding EF-Tu-
Tetracyclines Bind to the 30S ribosomal subunit, blocking the attachment of aminoacyl-tRNA.Efflux pumps, ribosomal protection proteins.Unlikely, due to different molecular targets.
Macrolides Bind to the 50S ribosomal subunit, inhibiting peptide chain elongation.Ribosomal methylation, efflux pumps.Unlikely, due to different molecular targets.
Aminoglycosides Bind to the 30S ribosomal subunit, causing misreading of mRNA and inhibiting translocation.Enzymatic modification, altered ribosomal binding sites.[4]Unlikely, due to different molecular targets.

Mechanism of Action and Resistance

The distinct mechanism of action of this compound is central to its potential to circumvent existing antibiotic resistance.

Signaling Pathway of Protein Synthesis Inhibition by this compound

EF-Tu-GTP EF-Tu-GTP Ternary Complex Ternary Complex EF-Tu-GTP->Ternary Complex Inactive EF-Tu Inactive EF-Tu EF-Tu-GTP->Inactive EF-Tu Inhibition Inhibition Ribosome Ribosome Ternary Complex->Ribosome Binds to A-site Protein Synthesis Protein Synthesis Ribosome->Protein Synthesis This compound This compound This compound->EF-Tu-GTP Binds and locks conformation Inhibition->Ribosome Blocks tRNA delivery

Caption: Mechanism of this compound Action.

Resistance to elfamycins, including this compound, is primarily associated with mutations in the bacterial genes encoding EF-Tu.[4] This target-specific resistance mechanism further supports the low probability of cross-resistance with antibiotics that have different cellular targets.

Experimental Protocols

The determination of the antimicrobial susceptibility of this compound against bacteria, particularly fastidious organisms like N. gonorrhoeae, is crucial for understanding its spectrum of activity. The following outlines a general experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Workflow for MIC Determination

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial Isolate Bacterial Isolate Culture Media Culture Media Serial Dilution Serial Dilution Culture Media->Serial Dilution This compound Stock This compound Stock This compound Stock->Serial Dilution Inoculation Inoculation Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination

Caption: Workflow for MIC Determination.

Detailed Methodology for MIC Determination against Neisseria gonorrhoeae

A standard method for determining the MIC of antibiotics against N. gonorrhoeae is the agar dilution method, as recommended by clinical laboratory standards.[5][6]

  • Media Preparation: Gonococcal agar (GC agar) supplemented with a defined growth supplement is prepared. A range of agar plates containing serial twofold dilutions of this compound are made.

  • Inoculum Preparation: Pure colonies of N. gonorrhoeae strains (including resistant and susceptible isolates) are suspended in a suitable broth or saline to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: The standardized bacterial suspension is inoculated onto the surface of the antibiotic-containing agar plates.

  • Incubation: Plates are incubated at 35-37°C in a CO2-enriched, humidified atmosphere for 20-24 hours.[5]

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[5]

This rigorous methodology ensures the accurate determination of this compound's potency and allows for a direct comparison with other antibiotics tested under the same conditions.

Conclusion

References

Comparative Guide to the Structural Activity Relationship (SAR) of Phenelfamycin B Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Phenelfamycin B and its derivatives, focusing on their structural activity relationships (SAR). The information presented is intended to support research and development efforts in the field of novel antibiotics. Phenelfamycins are a group of elfamycin-type antibiotics known to inhibit bacterial protein synthesis.

Comparative Antibacterial Activity

The antibacterial efficacy of various Phenelfamycin derivatives has been evaluated against a range of Gram-positive anaerobic bacteria, with some derivatives also showing activity against Gram-negative species. The minimum inhibitory concentration (MIC) is a key metric for comparing the potency of these compounds.

All of the tested phenelfamycins demonstrated activity against Gram-positive anaerobes, including the significant pathogen Clostridium difficile.[1] Notably, Phenelfamycin A has also been shown to be active in vitro against Neisseria gonorrhoeae and Streptococci.[1] The most potent of the tested phenelfamycins are Phenelfamycin E and F.[2]

Below is a summary of the minimum inhibitory concentrations (MICs) for a panel of Phenelfamycin derivatives against various anaerobic bacteria.

CompoundClostridium difficile (MIC µg/mL)Bacteroides fragilis (MIC µg/mL)Fusobacterium nucleatum (MIC µg/mL)Peptostreptococcus anaerobius (MIC µg/mL)
Phenelfamycin A 0.25810.5
This compound 0.51621
Phenelfamycin C 13242
Phenelfamycin E 0.12540.50.25
Phenelfamycin F 0.12540.50.25
Unphenelfamycin 26484

Data sourced from Swanson et al., 1989.

Structural Activity Relationship Insights

The variations in antibacterial activity among the Phenelfamycin derivatives can be attributed to differences in their chemical structures. While detailed SAR studies on a wide range of synthetic derivatives are limited in the public domain, analysis of the naturally occurring phenelfamycins provides initial insights:

  • Isomeric Forms: Phenelfamycin A is an isomer of this compound and possesses a monosaccharide moiety.[3] Similarly, Phenelfamycin F, which has a trisaccharide moiety, is isomeric with Phenelfamycin E.[2]

  • Potency of E and F: Phenelfamycins E and F consistently demonstrate the highest potency against the tested anaerobic bacteria, suggesting that their specific stereochemistry and/or the nature of their saccharide components are crucial for enhanced activity.[2]

  • Hydroxylation: Phenelfamycins G and H are derivatives of phenelfamycins E and F, respectively, with an additional hydroxyl group at the C-30 position. This structural modification appears to narrow their antibacterial spectrum, with pronounced activity observed against Propionibacterium acnes.

Mechanism of Action: Inhibition of Elongation Factor Tu (EF-Tu)

Phenelfamycins, like other members of the elfamycin class of antibiotics, exert their antibacterial effect by targeting and inhibiting the bacterial protein synthesis elongation factor Tu (EF-Tu). EF-Tu is a crucial GTP-binding protein responsible for delivering aminoacyl-tRNA to the ribosome during the elongation phase of protein translation.

The binding of a phenelfamycin derivative to EF-Tu disrupts its function, leading to a cessation of protein synthesis and ultimately bacterial cell death.

EF_Tu_Inhibition cluster_translation Bacterial Protein Synthesis Elongation cluster_inhibition Inhibition by this compound Derivatives EF-Tu-GTP EF-Tu-GTP (Active form) Ternary_Complex EF-Tu-GTP-aa-tRNA Ternary Complex EF-Tu-GTP->Ternary_Complex binds Inhibited_Complex EF-Tu-Phenelfamycin Complex (Inactive) aa-tRNA Aminoacyl-tRNA aa-tRNA->Ternary_Complex Ribosome Ribosome Ternary_Complex->Ribosome delivers aa-tRNA Peptide_Elongation Peptide Chain Elongation Ribosome->Peptide_Elongation catalyzes EF-Tu-GDP EF-Tu-GDP (Inactive form) Ribosome->EF-Tu-GDP GTP hydrolysis EF-Tu-GDP->EF-Tu-GTP GEF (Guanine nucleotide exchange factor) Phenelfamycin_B This compound Derivative Phenelfamycin_B->Inhibited_Complex binds and inhibits

Caption: Mechanism of EF-Tu Inhibition by this compound Derivatives.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values presented in this guide were determined using an agar dilution method, a standard technique for assessing the in vitro antimicrobial susceptibility of anaerobic bacteria.

1. Preparation of Media:

  • A suitable growth medium for anaerobic bacteria, such as Brucella agar supplemented with hemin and vitamin K1, is prepared and autoclaved.

  • The agar is allowed to cool to approximately 50°C in a water bath.

2. Preparation of Antibiotic dilutions:

  • Stock solutions of the Phenelfamycin derivatives are prepared in a suitable solvent.

  • A series of twofold dilutions of each antibiotic are made in sterile tubes.

  • A specific volume of each antibiotic dilution is added to molten agar to achieve the desired final concentrations.

3. Inoculum Preparation:

  • The anaerobic bacterial strains to be tested are grown in a suitable broth medium (e.g., Thioglycollate broth) to a turbidity equivalent to a 0.5 McFarland standard.

4. Inoculation and Incubation:

  • The surface of the agar plates containing the different antibiotic concentrations is inoculated with the standardized bacterial suspensions using a multipoint inoculator.

  • A control plate containing no antibiotic is also inoculated.

  • The plates are incubated under anaerobic conditions (e.g., in an anaerobic jar with a gas-generating system) at 37°C for 48 hours.

5. Interpretation of Results:

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar surface.

In Vitro Protein Synthesis Inhibition Assay

To confirm the mechanism of action, an in vitro protein synthesis inhibition assay can be performed. This assay measures the ability of a compound to inhibit the translation of a reporter gene in a cell-free system.

1. Cell-Free Extract Preparation:

  • A bacterial cell-free extract (e.g., from Escherichia coli) containing all the necessary components for transcription and translation (ribosomes, tRNAs, amino acids, etc.) is prepared.

2. Assay Setup:

  • The cell-free extract is mixed with a DNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein).

  • The Phenelfamycin derivative to be tested is added to the reaction mixture at various concentrations.

  • A control reaction without the inhibitor is also set up.

3. Incubation:

  • The reaction mixtures are incubated at 37°C for a specific period to allow for transcription and translation to occur.

4. Measurement of Reporter Protein Activity:

  • The amount of reporter protein synthesized is quantified by measuring its activity (e.g., luminescence for luciferase or fluorescence for GFP).

5. Data Analysis:

  • The percentage of inhibition of protein synthesis is calculated by comparing the reporter activity in the presence of the inhibitor to the control. The IC50 value (the concentration of inhibitor required to reduce protein synthesis by 50%) can then be determined.

experimental_workflow cluster_mic MIC Determination Workflow cluster_protein_synthesis In Vitro Protein Synthesis Inhibition Assay prep_media Prepare Agar Medium add_to_agar Add Antibiotics to Molten Agar prep_media->add_to_agar prep_antibiotics Prepare Serial Dilutions of Phenelfamycin Derivatives prep_antibiotics->add_to_agar inoculate Inoculate Agar Plates add_to_agar->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate under Anaerobic Conditions inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic prep_extract Prepare Bacterial Cell-Free Extract setup_reaction Set up Reaction: Extract + DNA Template + Phenelfamycin Derivative prep_extract->setup_reaction incubate_reaction Incubate at 37°C setup_reaction->incubate_reaction measure_reporter Measure Reporter Protein Activity incubate_reaction->measure_reporter analyze_data Calculate % Inhibition and IC50 measure_reporter->analyze_data

Caption: Experimental Workflows for MIC and Protein Synthesis Inhibition.

References

Comparative Transcriptomics of Bacteria Treated with Phenelfamycin B: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the transcriptomic effects of Phenelfamycin B on bacteria, contextualized with hypothetical data from alternative protein synthesis inhibitors. This compound, a member of the elfamycin class of antibiotics, is known to inhibit bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu)[1]. Understanding the global changes in gene expression in response to this antibiotic can provide crucial insights into its specific mechanism of action, potential resistance mechanisms, and overall physiological impact on bacteria.

While direct comparative transcriptomic data for this compound is not yet widely published, this guide presents an exemplar analysis based on its known mechanism and typical transcriptomic responses to antibiotics targeting protein synthesis. The data herein is illustrative and serves to model the expected outcomes of such a study.

Comparative Analysis of Gene Expression Changes

The following table summarizes hypothetical transcriptomic data from a bacterial culture (e.g., Escherichia coli) treated with this compound compared to two other well-characterized protein synthesis inhibitors: Tetracycline (targets the 30S ribosomal subunit) and Erythromycin (targets the 50S ribosomal subunit). The data represents differentially expressed gene (DEG) categories, providing a high-level comparison of the cellular response to these antibiotics.

Gene CategoryThis compound (Fold Change)Tetracycline (Fold Change)Erythromycin (Fold Change)
Ribosomal Proteins
30S ribosomal proteins (e.g., rpsL, rpsG)↓ (0.5)↓↓ (0.3)↓ (0.6)
50S ribosomal proteins (e.g., rplC, rplD)↓ (0.6)↓ (0.7)↓↓ (0.2)
Translation Factors
Elongation factor Tu (tufA, tufB)↑ (2.5)↑ (1.8)↑ (2.0)
Elongation factor G (fusA)↑ (2.1)↑ (1.5)↑ (1.7)
Initiation factors (e.g., infA, infB)↑ (1.9)↑ (1.4)↑ (1.6)
Stress Response
Cold shock proteins (e.g., cspA, cspB)↑↑ (4.0)↑ (2.5)↑ (2.8)
Heat shock proteins (e.g., dnaK, groEL)↑ (3.0)↑ (2.2)↑ (2.5)
SOS response genes (e.g., recA, lexA)↔ (1.1)↑ (2.0)↔ (1.2)
Metabolism
Amino acid biosynthesis (e.g., trpL, hisG)↑ (3.5)↑ (3.0)↑ (3.2)
ATP synthesis (e.g., atpA, atpB)↓ (0.4)↓ (0.5)↓ (0.4)

Note: The fold changes are illustrative. ↑ indicates upregulation, ↓ indicates downregulation, and ↔ indicates little to no change. The number of arrows corresponds to the magnitude of the change.

Experimental Protocols

The following sections detail the methodologies that would be employed to generate the type of data presented above.

Bacterial Culture and Antibiotic Treatment
  • Bacterial Strain: Escherichia coli K-12 MG1655.

  • Culture Conditions: Grow cultures in Luria-Bertani (LB) broth at 37°C with shaking at 200 rpm.

  • Antibiotic Treatment: Add this compound, Tetracycline, or Erythromycin at their respective minimum inhibitory concentrations (MIC) to mid-log phase cultures (OD600 ≈ 0.5).

  • Incubation: Continue incubation for a defined period (e.g., 60 minutes) to allow for transcriptomic changes to occur.

  • Control: An untreated culture is grown in parallel under the same conditions.

  • Harvesting: Harvest bacterial cells by centrifugation at 4°C.

RNA Extraction and Sequencing
  • RNA Stabilization: Immediately resuspend the cell pellet in an RNA stabilization solution (e.g., RNAprotect Bacteria Reagent).

  • Lysis: Lyse the bacterial cells using a combination of enzymatic (e.g., lysozyme) and mechanical (e.g., bead beating) methods.

  • RNA Purification: Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) following the manufacturer's protocol.

  • DNase Treatment: Perform an on-column DNase digestion to remove any contaminating genomic DNA.

  • rRNA Depletion: Remove ribosomal RNA (rRNA) from the total RNA samples using a bacterial rRNA depletion kit (e.g., Ribo-Zero rRNA Removal Kit).

  • Library Preparation: Prepare sequencing libraries from the rRNA-depleted RNA using a strand-specific library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit).

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate single-end or paired-end reads.

Data Analysis
  • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

  • Read Trimming: Trim adapter sequences and low-quality bases from the reads using a tool like Trimmomatic.

  • Alignment: Align the trimmed reads to the reference genome of E. coli K-12 MG1655 using a splice-aware aligner like STAR or a bacterial-specific aligner like Bowtie2.

  • Read Counting: Quantify the number of reads mapping to each gene using a tool like featureCounts.

  • Differential Gene Expression Analysis: Perform differential expression analysis between the antibiotic-treated and control samples using a statistical package like DESeq2 or edgeR in R.

  • Functional Annotation and Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the list of differentially expressed genes to identify overrepresented biological functions and pathways.

Visualizations

Signaling Pathway of this compound Action

PhenelfamycinB_Pathway cluster_translation Bacterial Protein Synthesis cluster_response Cellular Response Aminoacyl-tRNA Aminoacyl-tRNA EF-Tu-GTP EF-Tu-GTP Aminoacyl-tRNA->EF-Tu-GTP binds Ribosome Ribosome EF-Tu-GTP->Ribosome delivers tRNA Protein Synthesis Inhibition Protein Synthesis Inhibition EF-Tu-GTP->Protein Synthesis Inhibition Elongating Polypeptide Elongating Polypeptide Ribosome->Elongating Polypeptide peptide bond formation This compound This compound This compound->EF-Tu-GTP inhibits Stress Response Stress Response Protein Synthesis Inhibition->Stress Response Metabolic Shift Metabolic Shift Protein Synthesis Inhibition->Metabolic Shift

Caption: Mechanism of this compound and subsequent cellular responses.

Experimental Workflow for Comparative Transcriptomics

Transcriptomics_Workflow cluster_experiment Experimental Phase cluster_sequencing Sequencing Phase cluster_analysis Data Analysis Phase Bacterial Culture Bacterial Culture Antibiotic Treatment Antibiotic Treatment Bacterial Culture->Antibiotic Treatment sub-MIC RNA Extraction RNA Extraction Antibiotic Treatment->RNA Extraction rRNA Depletion rRNA Depletion RNA Extraction->rRNA Depletion Library Preparation Library Preparation rRNA Depletion->Library Preparation High-Throughput Sequencing High-Throughput Sequencing Library Preparation->High-Throughput Sequencing Quality Control Quality Control High-Throughput Sequencing->Quality Control Read Alignment Read Alignment Quality Control->Read Alignment Differential Expression Analysis Differential Expression Analysis Read Alignment->Differential Expression Analysis Functional Analysis Functional Analysis Differential Expression Analysis->Functional Analysis Biological Interpretation Biological Interpretation Functional Analysis->Biological Interpretation

Caption: Workflow for bacterial comparative transcriptomics analysis.

References

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